Product packaging for C24H23BrClN3O4(Cat. No.:)

C24H23BrClN3O4

Cat. No.: B12626720
M. Wt: 532.8 g/mol
InChI Key: VQFXXHCTMPIDQT-QRYDCHBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C24H23BrClN3O4 is a useful research compound. Its molecular formula is this compound and its molecular weight is 532.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23BrClN3O4 B12626720 C24H23BrClN3O4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H23BrClN3O4

Molecular Weight

532.8 g/mol

IUPAC Name

(1R,3S,3aS,6aR)-5'-bromo-5-tert-butyl-1-[(R)-(4-chlorophenyl)-hydroxymethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C24H23BrClN3O4/c1-23(2,3)29-20(31)16-17(21(29)32)24(14-10-12(25)6-9-15(14)27-22(24)33)28-18(16)19(30)11-4-7-13(26)8-5-11/h4-10,16-19,28,30H,1-3H3,(H,27,33)/t16-,17-,18-,19-,24-/m1/s1

InChI Key

VQFXXHCTMPIDQT-QRYDCHBUSA-N

Isomeric SMILES

CC(C)(C)N1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)Br)NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O

Canonical SMILES

CC(C)(C)N1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)Br)NC3=O)NC2C(C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structural Elucidation of C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of a novel compound's chemical structure is a cornerstone of modern drug discovery and development. The structural architecture of a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. This guide provides an in-depth, systematic approach to the structural elucidation of a novel small molecule, designated here as Compound X , with the molecular formula C24H23BrClN3O4.

This document outlines the multi-faceted analytical workflow, from initial molecular formula confirmation to the final three-dimensional arrangement of atoms. It is intended to serve as a practical resource for researchers engaged in the identification and characterization of new chemical entities.

Hypothetical Scenario

Compound X was isolated from a marine sponge extract and demonstrated significant inhibitory activity in a primary screen for a novel kinase target. To advance this hit compound into lead optimization, a complete and unambiguous structural determination is required.

Molecular Formula Determination

The first critical step is the confirmation of the molecular formula. This is achieved through high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is utilized.

  • Sample Preparation: Compound X is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Data Acquisition: The sample is infused directly into the ESI source at a flow rate of 5 µL/min. Data is acquired in both positive and negative ion modes over a mass range of m/z 100-1000. A known calibration standard is used to ensure high mass accuracy.

  • Data Analysis: The monoisotopic mass of the molecular ion ([M+H]+ or [M-H]-) is determined. The elemental composition is then calculated using the instrument's software, which compares the measured mass and isotopic pattern to theoretical values.

Data Presentation: HRMS Results
ParameterObserved ValueTheoretical ValueMass Difference (ppm)
[M+H]+ 536.0795536.0799-0.7
Isotopic Pattern Consistent with C24H24BrClN3O4+Consistent with C24H24BrClN3O4+N/A

Spectroscopic Analysis for Structural Elucidation

A suite of spectroscopic techniques is employed to piece together the connectivity and chemical environment of the atoms within Compound X.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Sample Preparation: Approximately 5-10 mg of Compound X is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon-13)

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • NOESY (Nuclear Overhauser Effect Spectroscopy)

¹H NMR (500 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proposed Assignment
11.50s1H--NH
8.50d1H2.5Ar-H
8.20dd1H8.5, 2.5Ar-H
7.80d1H8.5Ar-H
7.60s1H-Ar-H
7.40d2H8.0Ar-H
7.20d2H8.0Ar-H
5.20t1H6.0-CH-
4.50t2H7.0-CH2-
3.80s3H--OCH3
3.20t2H7.0-CH2-
2.50m2H--CH2-
1.80m2H--CH2-

¹³C NMR (125 MHz, DMSO-d6)

Chemical Shift (δ, ppm)DEPT-135Proposed Assignment
172.0CC=O (amide)
165.0CC=O (ester)
158.0CAr-C
145.0CAr-C
135.0CHAr-CH
132.0CAr-C (C-Br)
130.0CHAr-CH
128.0CHAr-CH
125.0CAr-C (C-Cl)
122.0CHAr-CH
118.0CHAr-CH
115.0CHAr-CH
65.0CH2-O-CH2-
55.0CH3-OCH3
52.0CH-CH-
35.0CH2-CH2-
28.0CH2-CH2-
25.0CH2-CH2-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of Compound X is cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent, or the solid sample is analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300Medium, sharpN-H stretch (amide)
3050WeakAromatic C-H stretch
2950MediumAliphatic C-H stretch
1720StrongC=O stretch (ester)
1680StrongC=O stretch (amide)
1600, 1480MediumAromatic C=C stretch
1250StrongC-O stretch (ester)
1100MediumC-N stretch
750StrongC-Cl stretch
650MediumC-Br stretch

Proposed Structure and Fragmentation Analysis

Based on the collective spectroscopic data, a proposed structure for Compound X is assembled. Tandem mass spectrometry (MS/MS) is then used to confirm the connectivity by analyzing the fragmentation pattern.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
  • Instrumentation: A triple quadrupole or ion trap mass spectrometer.

  • Data Acquisition: The molecular ion of Compound X ([M+H]+ at m/z 536.1) is isolated in the first mass analyzer. It is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are analyzed in the second mass analyzer.

Data Presentation: Hypothetical MS/MS Fragmentation of Compound X
Precursor Ion (m/z)Fragment Ions (m/z)Proposed Neutral Loss / Fragment Structure
536.1505.1Loss of -OCH3
536.1381.1Cleavage of the amide bond
536.1201.0Brominated aromatic fragment
536.1155.0Chlorinated aromatic fragment

Visualizations

Experimental Workflow

experimental_workflow cluster_start Isolation cluster_analysis Structural Analysis cluster_elucidation Structure Determination start Novel Compound X from Marine Sponge hrms HRMS (Molecular Formula) start->hrms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy (Functional Groups) start->ir elucidation Data Integration & Structure Proposal hrms->elucidation nmr->elucidation ir->elucidation msms MS/MS (Fragmentation) msms->elucidation elucidation->msms final_structure Final Structure of this compound elucidation->final_structure

Caption: Workflow for the structural elucidation of Compound X.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation compound_x Compound X compound_x->kinase_cascade Inhibition

Caption: Proposed mechanism of action for Compound X.

Conclusion

The structural elucidation of a novel compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By following the workflow outlined in this guide, researchers can confidently and accurately determine the structure of new chemical entities, a critical step in the journey from a preliminary hit to a viable drug candidate. The hypothetical data and protocols provided for Compound X (this compound) serve as a template for the characterization of future discoveries in the field of drug development.

Predicting the Physicochemical Properties of C24H23BrClN3O4: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The characterization of a compound's physicochemical properties is a cornerstone of modern drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety as a therapeutic agent. This technical guide focuses on the prediction and experimental determination of the key physicochemical properties of the novel chemical entity C24H23BrClN3O4. As this compound is not extensively documented in public databases, this document outlines the computational and experimental workflows required for its comprehensive profiling.

Predicted Physicochemical Properties

Computational, or in silico, methods provide a rapid and cost-effective first pass at characterizing a novel compound.[1] These models use the molecular structure to predict properties based on large datasets of experimentally determined values.[] Tools like pkCSM, which uses graph-based signatures, and other quantitative structure-property relationship (QSPR) models can generate valuable predictive data to guide initial experiments.[1][3]

Table 1: Predicted Physicochemical Properties of this compound

Physicochemical PropertyPredicted ValueMethod of PredictionSignificance in Drug Development
Molecular Weight 516.82 g/mol Calculation from FormulaInfluences diffusion, formulation, and adherence to "Rule of 5".
logP (Octanol/Water Partition Coefficient) Value not availableQSPR, Atomic ContributionsMeasures lipophilicity; impacts solubility, permeability, and metabolism.[4][5]
Aqueous Solubility (logS) Value not availableQSPR, Free Energy MethodsAffects absorption and bioavailability; crucial for formulation.[5]
pKa (Acid Dissociation Constant) Value not availableSubstructure-based, Quantum ChemistryDetermines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[6][7]
Melting Point (°C) Value not availableGroup Contribution, Physicochemical DescriptorsIndicates purity and solid-state stability; important for formulation and manufacturing.[][8]
Topological Polar Surface Area (TPSA) Value not availableFragment-based CalculationCorrelates with membrane permeability and blood-brain barrier penetration.[5]
Hydrogen Bond Donors/Acceptors Value not availableStructure AnalysisInfluences solubility, target binding, and membrane permeability.[5]

Note: Specific predicted values are not available as they require specialized software. The table outlines the properties that would be predicted using the described computational workflows.

Computational Prediction Workflow

The process of generating in silico predictions follows a structured workflow, beginning with the molecule's structure and utilizing various computational models to estimate its properties.

G cluster_input Input Data cluster_prediction Prediction Engine cluster_output Predicted Properties Input_Structure 2D/3D Structure of this compound QSPR_Models QSPR Models Input_Structure->QSPR_Models Submit Structure Graph_Signatures Graph-Based Signatures (e.g., pkCSM) Input_Structure->Graph_Signatures Submit Structure QM_Methods Quantum Mechanics (for pKa) Input_Structure->QM_Methods Submit Structure LogP logP / logD QSPR_Models->LogP Predicts Solubility Aqueous Solubility (logS) QSPR_Models->Solubility Predicts MP Melting Point QSPR_Models->MP Predicts ADMET Other ADMET Properties Graph_Signatures->ADMET Predicts pKa pKa QM_Methods->pKa Predicts

Caption: Workflow for in silico prediction of physicochemical properties.

Experimental Protocols for Property Determination

While computational predictions are invaluable, experimental determination remains the gold standard for accurate physicochemical characterization. The following sections detail the standard protocols for measuring key properties.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The Shake-Flask method is the benchmark for determining thermodynamic solubility.[9][10]

Experimental Protocol: Shake-Flask Method

  • Preparation: Prepare buffer solutions at relevant physiological pH values (e.g., pH 1.2, 6.8, and 7.4).[9] Ensure the purity of the this compound sample.[11]

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the prepared buffer. The presence of undissolved material is necessary to ensure saturation.[10]

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled water bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][11]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

  • Quantification: Accurately dilute an aliquot of the clear filtrate. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or µM).

G Start Add excess compound to buffer Equilibrate Shake at constant temp (24-48h) Start->Equilibrate Separate Centrifuge & Filter to remove solid Equilibrate->Separate Quantify Analyze filtrate concentration (HPLC) Separate->Quantify Result Report Solubility (e.g., mg/mL) Quantify->Result

Caption: Experimental workflow for the Shake-Flask solubility assay.

Lipophilicity Determination (logP)

Lipophilicity, commonly expressed as logP, is crucial for predicting a drug's membrane permeability and overall ADMET profile. The shake-flask method is the traditional and most reliable technique for its measurement.[4][12]

Experimental Protocol: Shake-Flask logP Determination

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH for logD determination). Pre-saturate the n-octanol with the aqueous phase and vice-versa by mixing them and allowing the layers to separate.[13]

  • Compound Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add a known volume of the pre-saturated n-octanol.

  • Equilibration: Seal the container and shake it vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[4]

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.[13]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G Start Dissolve compound in pre-saturated buffer Partition Add pre-saturated n-octanol and shake to equilibrate Start->Partition Separate Centrifuge to separate aqueous & octanol phases Partition->Separate Quantify_Aq Measure [Cmpd] in aqueous phase Separate->Quantify_Aq Quantify_Oct Measure [Cmpd] in octanol phase Separate->Quantify_Oct Calculate Calculate logP = log([Octanol]/[Aqueous]) Quantify_Aq->Calculate Quantify_Oct->Calculate Result Report logP Value Calculate->Result

Caption: Experimental workflow for Shake-Flask logP determination.

pKa Determination

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. Potentiometric titration is a highly accurate and common method for pKa determination.[14][15]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[16] Maintain a constant ionic strength using a background electrolyte like KCl.[16]

  • Titration Setup: Calibrate a pH meter with standard buffers.[16] Place the sample solution in a jacketed vessel to maintain a constant temperature and purge with nitrogen to remove dissolved CO2.

  • Initial pH Adjustment: For an expected acidic pKa, the solution is first made basic with a standardized base (e.g., NaOH). For a basic pKa, the solution is first made acidic with a standardized acid (e.g., HCl).[15]

  • Titration: Titrate the solution by adding small, precise increments of the standardized titrant (acid or base). Record the pH value after each addition, allowing the reading to stabilize.[16]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest portion of the titration curve (the inflection point).[14][15]

G Start Prepare compound solution with constant ionic strength Titrate Add titrant (acid/base) in small increments Start->Titrate Measure Record pH after each addition Titrate->Measure Measure->Titrate Repeat until curve is complete Plot Plot pH vs. Volume of Titrant Measure->Plot Analyze Identify inflection point on sigmoid curve Plot->Analyze Result Report pKa = pH at half-equivalence point Analyze->Result

Caption: Experimental workflow for potentiometric pKa determination.

Melting Point Determination

The melting point is a fundamental physical property used to assess the purity and identity of a solid compound.[8] The capillary method is a standard and accessible technique.[17]

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[18]

  • Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[18][19]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[18]

  • Heating and Observation:

    • Rapid Scan (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[19]

    • Accurate Measurement: Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[19]

  • Recording the Range: Observe the sample through the magnifying lens. Record two temperatures:

    • T1: The temperature at which the first droplet of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T1 to T2. A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.[19][20]

G Start Pack dry, powdered sample into capillary tube (2-3mm) Place Insert capillary into melting point apparatus Start->Place Heat Heat block slowly (1-2 °C / min) Place->Heat Observe Observe sample through eyepiece Heat->Observe Record_T1 Record T1: First liquid droplet appears Observe->Record_T1 Record_T2 Record T2: All solid has melted Record_T1->Record_T2 Result Report Melting Point as Range (T1 - T2) Record_T2->Result

Caption: Experimental workflow for capillary melting point determination.

Conclusion

The successful advancement of this compound as a potential drug candidate is contingent upon a thorough understanding of its physicochemical properties. This guide outlines a dual strategy for achieving this characterization. Initially, computational models can provide rapid, valuable predictions to inform early-stage decision-making. Subsequently, the application of gold-standard experimental protocols—including the shake-flask method for solubility and logP, potentiometric titration for pKa, and the capillary method for melting point—will yield the precise, empirical data required for robust formulation development, ADMET profiling, and regulatory submission. By systematically applying these predictive and experimental workflows, researchers can build a comprehensive data package to effectively evaluate the therapeutic potential of this novel compound.

References

In Silico Toxicity Prediction of C24H23BrClN3O4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical structure for the molecular formula C24H23BrClN3O4 could not be definitively identified in publicly available chemical databases. Without the precise structure, represented as a SMILES (Simplified Molecular Input Line Entry System) string, a specific in silico toxicity prediction is not possible. This guide, therefore, outlines the comprehensive methodology for such a prediction using a hypothetical molecule with a similar elemental composition, (R)-2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)-3-(1H-indol-3-yl)-N-methylpropanamide , to demonstrate the workflow and data presentation.

SMILES for Hypothetical Molecule: CN(C(C(c1ccc(Br)cc1)Cc1c[nH]c2ccccc12)O)c1ccc(Cl)c(c1)--INVALID-LINK--=O

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the process of conducting an in silico toxicity assessment.

Introduction to In Silico Toxicology

In silico toxicology is a rapidly evolving field that utilizes computational models to predict the potential toxicity of chemical substances.[1][2][3] These methods are crucial in the early stages of drug discovery and chemical safety assessment, offering a cost-effective and ethical alternative to traditional animal testing.[2][3] By analyzing the chemical structure of a compound, these tools can predict a wide range of toxicological endpoints, from general toxicity to specific organ-level effects and mechanisms of action.

This guide provides a structured workflow for the in silico toxicity prediction of a given chemical entity, detailing the methodologies of widely used prediction platforms and the interpretation of the generated data.

Physicochemical Properties and ADMET Profile

A fundamental step in toxicity prediction is the characterization of the molecule's physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Methodology:

The ADMET profile for our hypothetical molecule was generated using the SwissADME web server, a free and widely used tool for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.

Experimental Protocol:

  • Input: The canonical SMILES string of the hypothetical molecule (CN(C(C(c1ccc(Br)cc1)Cc1c[nH]c2ccccc12)O)c1ccc(Cl)c(c1)--INVALID-LINK--=O) was submitted to the SwissADME web interface.

  • Execution: The platform's algorithms calculate a range of descriptors and predictions based on the input structure.

  • Output: The results are provided in a comprehensive report, which includes physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry alerts.

Data Presentation:

The key predicted physicochemical and ADMET parameters are summarized in the tables below.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight528.80 g/mol
LogP (Consensus)5.12
Water Solubility (ESOL)Poorly soluble
H-bond Acceptors4
H-bond Donors1
Rotatable Bonds5
Topological Polar Surface Area83.54 Ų

Table 2: Predicted ADMET Profile

ParameterPrediction
GI AbsorptionLow
BBB PermeantNo
P-gp SubstrateYes
CYP1A2 InhibitorYes
CYP2C19 InhibitorNo
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes
Skin SensitizationAlert

Toxicity Endpoint Prediction

A comprehensive toxicity assessment involves the prediction of various endpoints, including acute toxicity, mutagenicity, carcinogenicity, and organ-specific toxicities. For this guide, we utilized ProTox-II and Toxtree , which are freely accessible web-based platforms for toxicity prediction.

Methodology:

ProTox-II Experimental Protocol:

  • Input: The SMILES string of the hypothetical molecule was submitted to the ProTox-II web server.

  • Prediction: The platform employs a combination of machine learning models, fragment propensities, and pharmacophores to predict a wide range of toxicity endpoints.

  • Output: ProTox-II provides predictions for acute oral toxicity, hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity, along with confidence scores.

Toxtree Experimental Protocol:

  • Input: The SMILES string was input into the Toxtree desktop application.

  • Decision Tree Analysis: Toxtree applies a decision tree approach to estimate toxic hazards. We utilized the Cramer decision tree and the Benigni/Bossa rulebase for mutagenicity and carcinogenicity.

  • Output: The tool provides a classification of the compound and identifies potential structural alerts for toxicity.

Data Presentation:

Table 3: Predicted Toxicity Endpoints (ProTox-II)

Toxicity EndpointPredictionPredicted LD50 (mg/kg)Confidence Score
Oral ToxicityToxic (Class 3)2500.72
HepatotoxicityActive-0.65
CarcinogenicityActive-0.58
MutagenicityActive-0.61
CytotoxicityActive-0.75

Table 4: Structural Alerts and Cramer Classification (Toxtree)

RulebaseResult
Cramer Decision TreeHigh (Class III)
Benigni/Bossa MutagenicityAromatic nitro group alert
Benigni/Bossa CarcinogenicityAromatic nitro group alert

Visualizations

In Silico Toxicity Prediction Workflow

The following diagram illustrates the general workflow for an in silico toxicity prediction study.

G Figure 1: In Silico Toxicity Prediction Workflow A Input Molecule (SMILES/SDF) B Physicochemical & ADMET Prediction (e.g., SwissADME) A->B C Toxicity Endpoint Prediction (e.g., ProTox-II, Toxtree) A->C D Data Analysis & Interpretation B->D C->D F Structural Alert Analysis (e.g., DEREK Nexus, Toxtree) C->F E Report Generation D->E F->D

Figure 1: In Silico Toxicity Prediction Workflow
Potential Xenobiotic Metabolism Pathway

The predicted inhibition of several Cytochrome P450 (CYP) enzymes suggests that the compound may interfere with xenobiotic metabolism. The diagram below illustrates a simplified, generalized pathway of xenobiotic metabolism, which can be perturbed by such inhibition.

G Figure 2: Generalized Xenobiotic Metabolism Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A Xenobiotic (Parent Compound) B Oxidation, Reduction, Hydrolysis (CYP450 Enzymes) A->B C Metabolite with Functional Group B->C D Conjugation (e.g., Glucuronidation, Sulfation) C->D E Water-Soluble Conjugate D->E F Excretion (Urine, Bile) E->F

Figure 2: Generalized Xenobiotic Metabolism Pathway

Conclusion and Recommendations

The in silico analysis of the hypothetical molecule, (R)-2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)-3-(1H-indol-3-yl)-N-methylpropanamide , indicates several potential toxicological liabilities. The predictions suggest that the compound is likely to be orally toxic, with potential for hepatotoxicity, carcinogenicity, and mutagenicity. The presence of a structural alert for mutagenicity and carcinogenicity (aromatic nitro group) warrants particular attention. Furthermore, the predicted inhibition of multiple CYP450 enzymes indicates a potential for drug-drug interactions and altered metabolism of other xenobiotics.

Based on this in silico assessment, the following recommendations are made:

  • Prioritization: This compound would be considered high-risk and deprioritized for further development if alternative candidates with a cleaner predicted safety profile are available.

  • In Vitro Testing: If this compound must be advanced, in vitro assays should be conducted to confirm the in silico predictions. This would include:

    • Ames test for mutagenicity.

    • Hepatotoxicity assays using primary hepatocytes or HepG2 cells.

    • CYP450 inhibition assays.

  • Structural Modification: Medicinal chemistry efforts should be directed towards modifying the structure to mitigate the identified toxicophores, particularly the aromatic nitro group, while maintaining the desired pharmacological activity.

This guide demonstrates a systematic approach to in silico toxicity prediction. By integrating data from multiple prediction platforms and analyzing the results in the context of established toxicological principles, researchers can make more informed decisions in the early stages of drug discovery and chemical development, ultimately leading to the development of safer chemical products.

References

C24H23BrClN3O4 molecular modeling and simulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Modeling and Simulation of C24H23BrClN3O4

Abstract

This technical whitepaper provides a comprehensive guide to the molecular modeling and simulation of the novel compound this compound, a potential candidate for drug development. The document outlines a systematic workflow, from initial structure preparation and target identification to advanced molecular dynamics simulations and binding free energy calculations. Detailed methodologies for key computational experiments are presented, and all quantitative data are summarized in structured tables for clarity and comparative analysis. Visual representations of experimental workflows and conceptual relationships are provided using Graphviz diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and computational chemistry, offering a robust framework for the in-silico evaluation of novel chemical entities.

Introduction to this compound

The compound this compound is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates several key features, including a brominated aromatic ring, a chlorinated substituent, and a nitrogen-containing heterocyclic core, suggesting its potential for specific interactions with biological targets. Given its novelty, in-silico methods are indispensable for predicting its pharmacokinetic properties, binding affinity to protein targets, and overall potential as a drug candidate before undertaking expensive and time-consuming experimental studies.

This guide outlines a hypothetical, yet standard, computational workflow for the molecular modeling and simulation of this compound, using a plausible proposed structure for this compound.

Proposed Structure of this compound

For the purpose of this technical guide, we propose a plausible chemical structure for this compound, which we will refer to as "BCNIP" (Bromo-chloro-N-(oxo-indolyl)-propanamide derivative). The 2D and 3D structures of BCNIP would be the starting point for all subsequent computational analyses.

Molecular Modeling and Simulation Workflow

The computational investigation of BCNIP follows a multi-step workflow, designed to thoroughly evaluate its interaction with a hypothetical protein target. This workflow is illustrated below.

G Figure 1: Overall Molecular Modeling and Simulation Workflow A Ligand Preparation (BCNIP) C Molecular Docking A->C B Target Protein Identification & Preparation B->C D Molecular Dynamics (MD) Simulation C->D E Binding Free Energy Calculation D->E F Data Analysis & Interpretation E->F

Caption: A high-level overview of the computational workflow for BCNIP.

Detailed Experimental Protocols

Ligand Preparation

The initial 2D structure of BCNIP is sketched and converted to a 3D structure. This is followed by energy minimization to obtain a low-energy, stable conformation.

Protocol:

  • The 2D structure of BCNIP is drawn using a chemical drawing tool (e.g., ChemDraw).

  • The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro).

  • The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) until a convergence criterion of 0.01 kcal/(mol·Å) is reached.

  • The final, energy-minimized 3D structure is saved in a standard format (e.g., .mol2 or .pdbqt) for subsequent docking studies.

Target Protein Identification and Preparation

For this hypothetical study, we will assume that BCNIP is designed to target a specific protein kinase. The 3D structure of this target protein is obtained from the Protein Data Bank (PDB).

Protocol:

  • The crystal structure of the target protein is downloaded from the PDB (e.g., PDB ID: 1XYZ).

  • All non-essential water molecules and co-crystallized ligands are removed from the protein structure.

  • Missing atoms and residues in the protein are modeled using tools like MODELLER.

  • Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

  • The protein structure is energy minimized using a force field (e.g., AMBER) to relieve any steric clashes.

Molecular Docking

Molecular docking is performed to predict the preferred binding mode and affinity of BCNIP to the active site of the target protein.

Protocol:

  • The binding site of the protein is defined based on the location of the co-crystallized ligand in the crystal structure or through binding site prediction algorithms.

  • The prepared BCNIP ligand and the target protein are used as input for a docking program (e.g., AutoDock Vina).

  • A grid box is defined to encompass the entire binding site.

  • The docking simulation is performed with a high exhaustiveness parameter (e.g., 32) to ensure a thorough search of the conformational space.

  • The resulting docking poses are ranked based on their predicted binding affinity (docking score).

Molecular Dynamics (MD) Simulation

To assess the stability of the BCNIP-protein complex and to study its dynamic behavior, a molecular dynamics simulation is performed.

Protocol:

  • The top-ranked docking pose of the BCNIP-protein complex is selected as the starting structure for the MD simulation.

  • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

  • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • The system is subjected to energy minimization to remove steric clashes.

  • The system is gradually heated to a physiological temperature of 310 K and equilibrated under constant pressure (NPT ensemble) for 10 nanoseconds (ns).

  • A production MD simulation is run for at least 100 ns, with trajectory frames saved every 10 picoseconds (ps).

Data Presentation and Analysis

Molecular Docking Results

The results of the molecular docking study are summarized in the table below.

LigandDocking Score (kcal/mol)Key Interacting Residues
BCNIP-9.8LYS76, GLU91, LEU132
Control-7.2LYS76, ASP145
Molecular Dynamics Simulation Analysis

The stability of the BCNIP-protein complex during the MD simulation is assessed by analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)
00.00.0
201.20.8
401.51.1
601.41.0
801.61.2
1001.51.1

The workflow for the MD simulation data analysis is depicted in the following diagram.

G Figure 2: MD Simulation Data Analysis Workflow A MD Trajectory B RMSD Calculation A->B C RMSF Calculation A->C D Hydrogen Bond Analysis A->D E Binding Free Energy (MM/PBSA) A->E F Principle Component Analysis (PCA) A->F G Final Interpretation B->G C->G D->G E->G F->G

Caption: A flowchart illustrating the key analysis steps of the MD simulation trajectory.

Conclusion

This technical guide has presented a comprehensive and systematic workflow for the molecular modeling and simulation of the novel compound this compound (BCNIP). The detailed protocols and structured data presentation provide a clear framework for the in-silico evaluation of this and other potential drug candidates. The hypothetical results suggest that BCNIP exhibits favorable binding to the target protein and forms a stable complex, warranting further experimental investigation. The methodologies described herein are broadly applicable and can be adapted for the computational analysis of a wide range of small molecules in the drug discovery pipeline.

Analysis of C24H23BrClN3O4 Reveals Complexities in Publicly Available Crystallographic Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of publicly available scientific literature and databases for the crystal structure of the compound with the molecular formula C24H23BrClN3O4 has revealed a significant lack of specific, detailed crystallographic information. While searches were conducted across multiple platforms, no dedicated studies presenting a full crystal structure analysis, including atomic coordinates, bond lengths, and angles for this particular compound, could be identified.

This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements, such as the presentation of quantitative data in structured tables and detailed experimental protocols for its synthesis and crystallographic analysis, cannot be fulfilled without access to primary research articles detailing these aspects.

General searches on related topics yielded information on the biological activity of various heterocyclic compounds and general methods for synthesis and characterization of novel chemical entities. For instance, studies on compounds with some structural similarities, such as derivatives of 3-Br-acivicin, highlight the importance of stereochemistry in their biological activity, particularly in antimalarial applications. These studies often involve extensive characterization using techniques like X-ray diffraction, but the specific data for this compound is not provided.

Similarly, literature on the synthesis and characterization of other complex organic and inorganic compounds outlines general experimental workflows. These typically involve synthesis via methods like solution combustion or sonochemical processes, followed by characterization using X-ray diffraction (XRD), scanning electron microscopy (SEM), and various spectroscopic techniques. However, these are general protocols and not specific to the requested compound.

Due to the lack of specific data, the mandatory visualization of signaling pathways and experimental workflows for this compound cannot be accurately generated. Any attempt to create such diagrams would be speculative and not based on published, peer-reviewed data for this specific molecule.

Technical Guide: Solubility and Stability Studies of Novel Compound C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a new chemical entity into a viable pharmaceutical product hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive overview of the core experimental protocols and data interpretation for determining the aqueous solubility and chemical stability of the novel compound C24H23BrClN3O4. The methodologies outlined herein are fundamental for preclinical development, formulation design, and regulatory submissions.

Solubility Assessment

Aqueous solubility is a key determinant of a drug's bioavailability.[1][2] Poor solubility can lead to incomplete absorption and diminished therapeutic efficacy.[2] Therefore, early and accurate assessment of a compound's solubility is paramount. Two primary types of solubility are typically evaluated: kinetic and thermodynamic (equilibrium) solubility.

Experimental Protocols for Solubility Determination

Kinetic solubility is often employed in early drug discovery for high-throughput screening of compounds.[1] It measures the concentration of a compound that dissolves in a given time under specific conditions, which may not represent true equilibrium. A common method is the nephelometric assay.[1]

Experimental Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of this compound in DMSO C Add stock solution to buffer to induce precipitation A->C B Dispense buffer solutions (pH 5.0, 7.4) into 96-well plate B->C D Incubate for 2 hours at room temperature C->D E Measure turbidity using a nephelometer D->E G Determine kinetic solubility from the point of precipitation E->G F Generate a calibration curve with a standard F->G

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic solubility, often determined by the shake-flask method, is considered the gold standard as it measures the concentration of a saturated solution at equilibrium.[2][3] This method is crucial for preformulation and understanding the true solubility of a drug candidate.[1]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the suspensions at a constant temperature (typically 25°C or 37°C) for a sufficient period (24 to 72 hours) to reach equilibrium.[2]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Solubility of this compound

The following table summarizes hypothetical solubility data for this compound.

pHTemperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
1.23745.835.2
4.53725.318.9
6.8375.12.7
7.4374.82.5

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are critical for establishing a re-test period for the drug substance and a shelf-life for the drug product.[5][6]

Experimental Protocols for Stability Studies

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[4] These studies also help in developing and validating stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

  • Acid/Base Hydrolysis: Expose a solution of this compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C).

  • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C).

  • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Logical Flow for Forced Degradation Studies

G A This compound Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G HPLC Analysis (Assay and Impurities) B->G C->G D->G E->G F->G

Caption: Forced Degradation Experimental Design.

Formal stability studies are conducted under conditions recommended by the International Council for Harmonisation (ICH). These studies provide the data to establish a re-test period and storage conditions.

Experimental Protocol: ICH Stability Testing

  • Batch Selection: Utilize at least three primary batches of this compound for the study.

  • Container Closure System: Package the drug substance in a container closure system that simulates the proposed packaging for storage and distribution.[4]

  • Storage Conditions: Store the samples under long-term and accelerated stability conditions as per ICH guidelines.[7]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[7]

  • Parameters to be Tested: At each time point, evaluate the following:

    • Appearance

    • Assay

    • Degradation products

    • Moisture content

Data Presentation: Stability of this compound

The following table presents a template for reporting long-term stability data for this compound.

Long-Term Stability Data (25°C/60%RH)

Time (Months)AppearanceAssay (%)Total Degradation Products (%)
0White to off-white powder99.80.12
3Conforms99.60.15
6Conforms99.50.18
9Conforms99.30.21
12Conforms99.10.25
18Conforms98.80.30
24Conforms98.50.35

Conclusion

The solubility and stability of this compound must be thoroughly investigated using systematic and validated methodologies as outlined in this guide. The data generated from these studies are fundamental to the successful progression of this compound through the drug development pipeline. A comprehensive understanding of these properties will enable rational formulation design, ensure product quality and safety, and satisfy regulatory requirements.

References

Unveiling the Therapeutic Potential of C24H23BrClN3O4: A Technical Guide to Target Identification and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel chemical entities presents both a challenge and an opportunity in the quest for new therapeutics. This whitepaper provides a comprehensive technical guide for the identification and evaluation of potential therapeutic targets for the compound with the molecular formula C24H23BrClN3O4. To date, a specific compound with this formula is not documented in publicly available chemical databases, suggesting its novelty. This guide, therefore, outlines a rational, hypothesis-driven approach for its characterization. Drawing inspiration from structurally related compounds and known bioactive scaffolds, we explore potential therapeutic avenues, with a primary focus on infectious diseases. We delve into detailed experimental protocols and propose signaling pathways and workflows to guide the preclinical investigation of this novel chemical entity.

Introduction: The Enigma of a Novel Chemical Formula

The molecular formula this compound represents a complex organic molecule with a rich array of functional groups suggested by the presence of bromine, chlorine, nitrogen, and oxygen. The absence of a registered compound with this exact formula in databases such as PubChem and MolPort indicates that it is likely a novel synthetic molecule or a yet-to-be-identified natural product. The presence of halogens (bromine and chlorine) often points towards synthetic origins and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its binding affinity to biological targets.

This document serves as a roadmap for researchers embarking on the journey of elucidating the biological activity and therapeutic potential of this compound. We will propose a hypothetical framework for its investigation, focusing on plausible therapeutic targets and providing the necessary experimental details to test these hypotheses.

Hypothetical Therapeutic Area: Infectious Diseases

Given the structural complexity and the presence of halogens, a primary area of investigation for a novel compound like this compound is infectious diseases. Many existing antimicrobial and antiparasitic drugs are halogenated compounds. Furthermore, research on compounds with similar elemental compositions, such as derivatives of 3-Br-acivicin, has shown promising antimalarial activity. Therefore, we will focus our initial hypothetical screening on two key areas within infectious diseases:

  • Antimalarial Activity: Targeting the parasite Plasmodium falciparum.

  • Antibacterial Activity: Targeting essential bacterial pathways.

Potential Therapeutic Target 1: Plasmodium falciparum Glyceraldehyde-3-Phosphate Dehydrogenase (PfGAPDH)

Rationale

Inspired by the multitarget mechanism of 3-Br-acivicin and its derivatives, Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH) emerges as a compelling potential target. This enzyme plays a crucial role in the parasite's glycolytic pathway, which is essential for its survival. The stereochemistry of inhibitor binding has been shown to be critical for potent inhibition of PfGAPDH, suggesting that a specific conformation of this compound might exhibit high affinity for this enzyme.

Proposed Signaling Pathway and Mechanism of Action

A potential mechanism of action for this compound could involve the inhibition of PfGAPDH, leading to a disruption of glycolysis and subsequent energy depletion in the parasite, ultimately causing cell death.

cluster_parasite Plasmodium falciparum This compound This compound PfGAPDH PfGAPDH This compound->PfGAPDH Inhibition Glycolysis Glycolysis PfGAPDH->Glycolysis Catalyzes ATP ATP Production Glycolysis->ATP Parasite_Death Parasite Death ATP->Parasite_Death Depletion leads to

The Hypothesized Mechanism of Action of C24H23BrClN3O4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel chemical entity C24H23BrClN3O4. Based on structural similarities to known bioactive indole alkaloids, it is postulated that this compound functions as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. This document provides a comprehensive overview of the proposed mechanism, detailed experimental protocols for its investigation, and representative data for analogous compounds.

Introduction and Proposed Structure

Given the molecular formula this compound, we propose a hypothetical structure based on a substituted indole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including anticancer properties. The proposed structure is 5-bromo-N-(4-chlorophenyl)-1-(2-methoxyethyl)-2-((methylamino)methyl)-6-nitro-1H-indole-3-carboxamide .

This structure incorporates several key features that suggest potential biological activity:

  • Indole Nucleus: A common pharmacophore in kinase inhibitors.

  • Halogenation (Bromine and Chlorine): Often enhances the binding affinity and selectivity of small molecules to their protein targets.

  • N-Aryl and Substituted Side Chains: Provide opportunities for specific interactions within the binding pockets of kinases.

  • Nitro Group: Can be involved in hydrogen bonding and may contribute to cytotoxic effects.

Hypothesized Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

We hypothesize that this compound exerts its biological effects, likely antiproliferative and pro-apoptotic, through the inhibition of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

The proposed mechanism involves the following key steps:

  • Cellular Uptake: The compound, due to its lipophilic nature, is expected to passively diffuse across the cell membrane.

  • Target Engagement: this compound is hypothesized to bind to and inhibit the activity of a key kinase within the MAPK cascade, such as MEK1/2 or ERK1/2. The N-aryl group and halogen substituents are predicted to play a crucial role in establishing specific interactions within the ATP-binding pocket of the target kinase.

  • Inhibition of Downstream Signaling: By inhibiting the kinase activity, the compound would prevent the phosphorylation and activation of downstream targets. This would disrupt the signaling cascade that leads to the transcription of genes involved in cell proliferation and survival.

  • Cellular Effects: The disruption of the MAPK/ERK pathway is anticipated to lead to cell cycle arrest, induction of apoptosis, and an overall reduction in cancer cell viability.

Quantitative Data for Structurally Related Kinase Inhibitors

The following table summarizes the in vitro activity of structurally related indole derivatives that target kinases in the MAPK pathway. This data is provided to offer a comparative baseline for the potential potency of this compound.

Compound IDTarget KinaseCell LineIC50 (µM)Reference Compound
Indole-A MEK1HCT116 (Colon)0.52Selumetinib
Indole-B ERK2A375 (Melanoma)1.2Ulixertinib
Bromoindole-C MEK2MCF-7 (Breast)0.89Trametinib
Chloro-N-phenyl-indole-D BRAF (V600E)A375 (Melanoma)0.25Vemurafenib

Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, the following key experiments are recommended:

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells (e.g., HCT116, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1][2][3][4]

Western Blot Analysis for MAPK Pathway Proteins

This technique is used to detect the phosphorylation status of key proteins in the MAPK/ERK pathway, providing direct evidence of target engagement and pathway inhibition.[5]

Protocol:

  • Treat cancer cells with this compound at concentrations around its IC50 value for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of MEK and ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by the compound.

Protocol:

  • Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium, and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Visualizations

Hypothesized Signaling Pathway

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK This compound->ERK

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion MTT Cell Viability Assay (MTT) IC50 Determine IC50 MTT->IC50 WesternBlot Western Blot (p-MEK, p-ERK) Pathway_Inhibition Confirm Pathway Inhibition WesternBlot->Pathway_Inhibition Apoptosis Apoptosis Assay (Annexin V) Apoptosis_Quantification Quantify Apoptosis Apoptosis->Apoptosis_Quantification MoA Elucidate Mechanism of Action IC50->MoA Pathway_Inhibition->MoA Apoptosis_Quantification->MoA

Caption: Workflow for elucidating the mechanism of action of this compound.

Conclusion

The hypothetical compound this compound, based on its proposed structure, presents a promising candidate for a novel anticancer agent. The hypothesized mechanism of action, centered on the inhibition of the MAPK/ERK signaling pathway, is a well-validated strategy in oncology drug discovery. The experimental protocols and data presented in this guide provide a robust framework for the scientific community to investigate and validate this hypothesis. Further studies are warranted to synthesize this compound and empirically determine its biological activity and therapeutic potential.

References

Methodological & Application

Application Note: Development of a Synthetic Protocol for C24H23BrClN3O4, a Novel Substituted Quinazolinone Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinazolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and anticonvulsant properties. This document outlines the development of a synthetic protocol for a novel, highly substituted quinazolinone derivative, C24H23BrClN3O4. The proposed structure is 2-((4-bromophenyl)amino)-N-(2-chloro-5-methoxyphenyl)-6-propoxyquinazoline-4(3H)-one . This application note provides a detailed, multi-step synthetic route, characterization data for the target molecule and key intermediates, and a hypothetical signaling pathway to guide future biological evaluation.

Proposed Synthetic Scheme

The synthesis of the target compound this compound is proposed to proceed via a four-step sequence starting from 2-amino-5-propoxybenzoic acid. The key steps involve the formation of the quinazolinone core, followed by chlorination and subsequent nucleophilic aromatic substitution to introduce the desired amino side chains.

Overall Reaction Scheme:

G A 2-Amino-5-propoxybenzoic acid B 6-Propoxy-2,3-dihydroquinazoline-4(1H)-one A->B  Formamide, 180°C C 2-Chloro-6-propoxyquinazoline-4(3H)-one B->C  POCl3, reflux D 2-((4-Bromophenyl)amino)-6-propoxyquinazoline-4(3H)-one C->D  4-Bromoaniline, Isopropanol, reflux E Target: this compound D->E  2-Chloro-5-methoxy-N-phenylacetamide, NaH, DMF

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Propoxy-2,3-dihydroquinazoline-4(1H)-one (Intermediate 1)

  • To a 250 mL round-bottom flask, add 2-amino-5-propoxybenzoic acid (10.0 g, 51.2 mmol).

  • Add formamide (100 mL).

  • Heat the reaction mixture to 180 °C and maintain for 4 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (200 mL) with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield Intermediate 1 .

Step 2: Synthesis of 2-Chloro-6-propoxyquinazoline-4(3H)-one (Intermediate 2)

  • In a 100 mL round-bottom flask, place Intermediate 1 (8.0 g, 38.8 mmol).

  • Add phosphorus oxychloride (POCl3, 40 mL).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the excess POCl3 by slowly adding the reaction mixture to crushed ice.

  • The precipitated solid is collected by vacuum filtration.

  • Wash with cold water and dry to afford Intermediate 2 .

Step 3: Synthesis of 2-((4-Bromophenyl)amino)-6-propoxyquinazoline-4(3H)-one (Intermediate 3)

  • To a solution of Intermediate 2 (5.0 g, 22.2 mmol) in isopropanol (100 mL), add 4-bromoaniline (4.2 g, 24.4 mmol).

  • Add a catalytic amount of concentrated HCl (0.5 mL).

  • Heat the mixture to reflux for 8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • The precipitate formed is collected by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to yield Intermediate 3 .

Step 4: Synthesis of 2-((4-bromophenyl)amino)-N-(2-chloro-5-methoxyphenyl)-6-propoxyquinazoline-4(3H)-one (Target Compound)

  • To a solution of Intermediate 3 (4.0 g, 11.1 mmol) in dry N,N-dimethylformamide (DMF, 80 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.53 g, 13.3 mmol) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 2-chloro-N-(2-chloro-5-methoxyphenyl)acetamide (3.1 g, 12.2 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding ice-cold water.

  • The precipitate is collected by filtration, washed with water, and purified by column chromatography (Silica gel, Hexane:Ethyl acetate gradient) to yield the final product This compound .

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Intermediates and Final Product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Melting Point (°C)Expected ¹H NMR Signals (ppm, DMSO-d₆)Expected Mass Spec (m/z)
Intermediate 1 C11H12N2O2204.23210-2151.0 (t, 3H), 1.8 (m, 2H), 4.0 (t, 2H), 6.8-7.5 (m, 3H), 8.1 (s, 1H), 12.0 (s, 1H)205.09 [M+H]⁺
Intermediate 2 C11H10ClN2O2239.66185-1901.1 (t, 3H), 1.9 (m, 2H), 4.1 (t, 2H), 7.2-7.8 (m, 3H), 12.5 (s, 1H)240.05 [M+H]⁺
Intermediate 3 C17H16BrN3O2374.24240-2451.0 (t, 3H), 1.8 (m, 2H), 4.0 (t, 2H), 7.0-7.8 (m, 7H), 9.5 (s, 1H), 11.5 (s, 1H)374.05 [M+H]⁺
Target Compound This compound532.82>2501.0 (t, 3H), 1.8 (m, 2H), 3.8 (s, 3H), 4.1 (t, 2H), 4.9 (s, 2H), 6.9-8.0 (m, 10H)532.07 [M+H]⁺

Hypothetical Biological Activity and Signaling Pathway

The quinazolinone core is a known hinge-binding motif for many protein kinases. The substitutions on the proposed structure, particularly the chloro- and bromo-phenyl groups, may confer selectivity towards specific kinase targets. It is hypothesized that this compound may act as a tyrosine kinase inhibitor.

Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK Binds Target This compound Target->RTK Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Disclaimer: This document provides a proposed synthetic route and hypothetical biological activity for a novel compound. The experimental protocols have been designed based on established chemical principles but have not been physically validated. All procedures should be carried out by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development and validation of a stability-indicating analytical method for the novel compound C24H23BrClN3O4. The protocol outlines a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method suitable for quantification and stability assessment in drug substance and drug product formulations. The validation of this method is designed to meet the standards of regulatory bodies, ensuring data integrity and reliability in a GxP environment.[1][2]

The development and validation process adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) for analytical validation and the principles of Analytical Quality by Design (AQbD) for a more robust method.[1][2] A phase-appropriate validation strategy is also considered, allowing for the method to be refined as the drug development process progresses.[2]

Analytical Target Profile (ATP)

The primary goal is to develop and validate a precise, accurate, and specific stability-indicating HPLC method for the quantification of this compound. The method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any potential impurities.

Method Development Strategy

A systematic approach will be employed for method development, starting with method scouting and progressing to optimization.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is selected as the primary analytical technique due to its wide applicability for organic molecules.[3]

Materials and Reagents
  • This compound Reference Standard (Purity >99.5%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Formic Acid (ACS Grade)

  • Ammonium Acetate (ACS Grade)

  • Hydrochloric Acid (ACS Grade)

  • Sodium Hydroxide (ACS Grade)

  • Hydrogen Peroxide (30%, ACS Grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Initial Method Scouting and Optimization

The initial phase involves screening various stationary phases (columns) and mobile phase compositions to achieve adequate separation of the analyte from potential impurities.

Workflow for Method Development:

cluster_dev Method Development atp Define Analytical Target Profile (ATP) scout Method Scouting (Column & Mobile Phase Screening) atp->scout optim Method Optimization (Gradient, Flow Rate, Temperature) scout->optim robust Robustness Check (Design of Experiments) optim->robust final Finalized Analytical Method robust->final

Caption: A streamlined workflow for analytical method development.

Experimental Protocol for Method Development:

  • Preparation of Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Column Screening:

    • Test a variety of C18 columns from different manufacturers.

    • Also, screen alternative stationary phases like C8 and Phenyl-Hexyl if peak shape or retention is not optimal.

  • Mobile Phase Screening:

    • Evaluate different mobile phase compositions, such as:

      • Acetonitrile and Water

      • Methanol and Water

    • Assess the effect of pH by using buffers (e.g., 0.1% Formic Acid, 10mM Ammonium Acetate).

  • Gradient and Isocratic Elution:

    • Start with a broad gradient (e.g., 5% to 95% organic phase over 20 minutes) to determine the approximate retention time of the analyte and the presence of any impurities.

    • Based on the scouting results, optimize the gradient or develop an isocratic method for faster analysis if feasible.

  • Detection Wavelength:

    • Use the PDA detector to scan the UV spectrum of this compound and select a wavelength of maximum absorbance for quantification.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed on the this compound sample. The goal is to generate potential degradation products and demonstrate that they are well-separated from the main peak.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples alongside a control sample using the developed HPLC method.

  • The peak purity of the main this compound peak should be evaluated using the PDA detector to confirm that no degradation products are co-eluting.

Method Validation Protocol

The finalized analytical method will be validated according to ICH Q2(R1) guidelines.[1] The following validation parameters will be assessed:

Logical Flow of Method Validation:

cluster_val Method Validation spec Specificity (Forced Degradation) lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust sys_suit System Suitability robust->sys_suit

Caption: Key parameters for analytical method validation.

System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

Experimental Protocol:

  • Inject the standard solution five times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the peak area and retention time.

Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
RSD of Peak Area≤ 2.0%
RSD of Retention Time≤ 1.0%
Specificity

Specificity is demonstrated by the method's ability to separate the analyte from all potential degradation products. The results from the forced degradation studies will be used to confirm specificity.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a series of at least five concentrations of the this compound reference standard over the range of 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
y-interceptClose to zero
Accuracy

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

Concentration LevelMean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Analyze six replicate samples on a different day, with a different analyst and/or a different instrument.

  • Calculate the RSD for the results of each set of analyses.

Acceptance Criteria:

Precision LevelAcceptance Criteria (RSD)
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze the effect of these changes on the system suitability parameters.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

Data Presentation Summary

The following table summarizes the validation parameters and their typical acceptance criteria.

Validation ParameterTestAcceptance Criteria
System Suitability Tailing Factor≤ 2.0
Theoretical Plates> 2000
RSD of Peak Area≤ 2.0%
Specificity Peak PurityNo co-eluting peaks
Linearity Correlation Coefficient (r²)≥ 0.999
Range 80% to 120% of target conc.
Accuracy % Recovery98.0% - 102.0%
Precision Repeatability (RSD)≤ 2.0%
Intermediate Precision (RSD)≤ 2.0%
LOD & LOQ Signal-to-Noise RatioLOD ~3:1, LOQ ~10:1
Robustness System SuitabilityShould pass after minor changes

Conclusion

This application note and protocol provide a detailed framework for the development and validation of a stability-indicating HPLC method for this compound. By following this systematic approach, researchers can establish a reliable and robust analytical method that is fit for its intended purpose in a regulated drug development environment. The successful validation of this method will ensure the quality, safety, and efficacy of the drug substance and product.

References

Application Note and Protocol for NMR Sample Preparation of C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Nuclear Magnetic Resonance (NMR) samples of the compound C24H23BrClN3O4. The following guidelines are based on established best practices for small organic molecules and are intended to ensure the acquisition of high-quality NMR spectra for structural elucidation and quantitative analysis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and purity of organic compounds. Proper sample preparation is critical to obtain high-resolution NMR spectra, free from artifacts and impurities. This protocol outlines the necessary steps for the preparation of this compound samples for both qualitative and quantitative NMR analysis.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation of a standard NMR sample of this compound.

Parameter¹H NMR¹³C NMRQuantitative NMR (qNMR)
Sample Mass 5 - 25 mg[1][2][3]50 - 100 mg[1][2]4 - 12 mg (for a ~500 amu compound)[4]
Deuterated Solvent Volume 0.6 - 0.7 mL[1][2]0.6 - 0.7 mL[1][2]0.6 mL[4][5]
Internal Standard Tetramethylsilane (TMS) (optional, for chemical shift referencing)[6]Tetramethylsilane (TMS) (optional, for chemical shift referencing)[6]Required (e.g., Maleic acid, Benzoic acid)[7][8]

Experimental Protocols

Materials and Equipment
  • Analyte: this compound

  • Deuterated Solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, Methanol-d₄[9][10][11][12]

  • Internal Standard (for qNMR): e.g., Maleic acid, 1,4-Dinitrobenzene, Benzoic acid (must not have overlapping signals with the analyte)[7][8]

  • NMR Tubes: High-quality, 5 mm outer diameter, clean and unscratched[1][3][13]

  • Glassware: Small vials, Pasteur pipettes, volumetric flasks (for qNMR)

  • Equipment: Analytical balance (0.01 mg accuracy for qNMR[4]), vortex mixer, filtration apparatus (e.g., pipette with glass wool plug[3]), fume hood.

Solvent Selection

The choice of a deuterated solvent is crucial as it must completely dissolve the analyte without reacting with it.[5] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte's signals.[6][9][10][12]

Protocol:

  • Solubility Test: Test the solubility of a small amount of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to find the most suitable one.

  • Solvent Selection Criteria:

    • The analyte should be fully soluble to form a clear, homogenous solution.[5]

    • The solvent's residual peaks should not overlap with the analyte's signals of interest.

    • The solvent should be chemically inert towards the analyte.

Sample Preparation for Qualitative NMR (¹H and ¹³C)

This protocol is for obtaining spectra for structural elucidation.

Protocol:

  • Weighing the Sample: Accurately weigh the appropriate amount of this compound into a clean, dry vial (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[1][2]

  • Dissolution: Add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.[1][2]

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. Visually inspect the solution to ensure no solid particles are present.[5]

  • Filtration and Transfer: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[3][14] This step is critical to avoid poor shimming and broad spectral lines.[3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Sample Preparation for Quantitative NMR (qNMR)

This protocol is for determining the purity or concentration of the analyte and requires the use of an internal standard.[15][16]

Protocol:

  • Selection of Internal Standard: Choose an internal standard that:

    • Is highly pure and stable.[7][17]

    • Has one or more signals that do not overlap with any signals from this compound.[7][17]

    • Is soluble in the chosen deuterated solvent.[8]

    • Has a known chemical structure and molecular weight.

  • Precise Weighing: Using an analytical balance with at least 0.01 mg accuracy, precisely weigh the this compound and the chosen internal standard.[4][18] The masses should be recorded accurately. It is recommended to weigh both into the same vial to minimize transfer errors.[5]

  • Dissolution and Mixing: Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial containing both the analyte and the internal standard.[5] Vortex thoroughly to ensure a homogenous solution.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Visualizations

The following diagrams illustrate the key workflows described in this application note.

NMR_Sample_Preparation_Workflow cluster_qualitative Qualitative NMR cluster_quantitative Quantitative NMR (qNMR) weigh_qual Weigh Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve_qual Dissolve in 0.6-0.7 mL Solvent weigh_qual->dissolve_qual mix_qual Vortex to Mix dissolve_qual->mix_qual filter_qual Filter into NMR Tube mix_qual->filter_qual cap_qual Cap and Label filter_qual->cap_qual weigh_quant Precisely Weigh Analyte and Internal Standard dissolve_quant Dissolve in Precise Volume of Solvent weigh_quant->dissolve_quant mix_quant Vortex for Homogeneity dissolve_quant->mix_quant transfer_quant Transfer to NMR Tube mix_quant->transfer_quant cap_quant Cap and Label transfer_quant->cap_quant

Caption: Experimental workflows for qualitative and quantitative NMR sample preparation.

Solvent_Selection_Logic start Start: Solvent Selection solubility_test Test Solubility of this compound in Deuterated Solvents (e.g., CDCl₃, DMSO-d₆) start->solubility_test is_soluble Is Analyte Fully Soluble? solubility_test->is_soluble check_overlap Do Residual Solvent Peaks Overlap with Analyte Signals? is_soluble->check_overlap Yes try_another Try Another Solvent is_soluble->try_another No is_inert Is Solvent Chemically Inert? check_overlap->is_inert No check_overlap->try_another Yes select_solvent Select Solvent for NMR Sample Preparation is_inert->select_solvent Yes is_inert->try_another No

References

Application Note: Mass Spectrometry Fragmentation Analysis of C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol and application note for the structural elucidation of the novel small molecule C24H23BrClN3O4 using tandem mass spectrometry (MS/MS). As a compound of interest in pharmaceutical research, understanding its fragmentation behavior is critical for pharmacokinetic studies, metabolite identification, and quality control. This note outlines a comprehensive workflow using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI). We will discuss the interpretation of the mass spectra, including the characteristic isotopic patterns arising from the presence of bromine and chlorine, and propose a representative fragmentation pathway. All quantitative data and experimental procedures are presented to enable replication and adaptation for similar small molecules.

Introduction

The analysis of small molecule drug candidates is a cornerstone of modern drug development. Mass spectrometry, particularly LC-MS/MS, is an indispensable tool due to its high sensitivity, selectivity, and ability to provide detailed structural information.[1][2] The compound this compound represents a class of halogenated organic molecules whose metabolic fate and stability are of significant interest. The presence of both bromine and chlorine atoms provides a unique isotopic signature that can be leveraged for confident identification in complex biological matrices.

This application note details a systematic approach to analyze this compound. We employ a soft ionization technique, Electrospray Ionization (ESI), to generate intact protonated precursor ions, followed by collision-induced dissociation (CID) to induce fragmentation.[3][4] The resulting product ion spectrum allows for the deduction of the molecule's structural features.

Experimental Protocols

Sample Preparation

A standard protocol for the preparation of a small molecule for LC-MS/MS analysis is as follows:

  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.

  • Sample Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Matrix Samples (Optional): For studies in biological fluids (e.g., plasma, urine), a protein precipitation step followed by supernatant dilution would be necessary to minimize matrix effects.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Column re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Method
  • Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode:

    • MS1 Scan (Full Scan): m/z range 100-800 to detect the precursor ion.

    • MS2 Scan (Tandem MS): Data-Dependent Acquisition (DDA) to trigger fragmentation of the most intense ions from the MS1 scan. The precursor ion of [M+H]+ at m/z 532.06 is selected for fragmentation.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 20-40 eV to generate a comprehensive product ion spectrum.

Data Presentation and Results

MS1 Spectrum: Precursor Ion Identification

The monoisotopic mass of this compound is calculated to be 531.0560 Da. In positive ion mode, the expected protonated molecule [M+H]+ will be observed at m/z 532.0639 .

A key feature of the full scan MS1 spectrum is the isotopic pattern caused by the presence of one bromine atom (79Br:81Br ≈ 1:1) and one chlorine atom (35Cl:37Cl ≈ 3:1).[6][7] This results in a characteristic cluster of peaks for the molecular ion.

Table 1: Predicted Isotopic Distribution for the [M+H]+ Ion of this compound

Ionm/z (Calculated)Isotope CompositionRelative Abundance (%)
A532.063912C24H2479Br35ClN3O4100.0
A+1533.0670(contains 13C)27.1
A+2534.061812C24H2481Br35ClN3O4 or 12C24H2479Br37ClN3O4132.3
A+3535.0649(contains 13C and A+2 isotopes)36.6
A+4536.059812C24H2481Br37ClN3O432.8
MS/MS Fragmentation Analysis

Upon collision-induced dissociation (CID), the precursor ion at m/z 532.06 fragments into several smaller product ions. The fragmentation pattern provides clues to the molecule's substructures. Common fragmentation pathways for such molecules include cleavage at amide bonds, ether linkages, and loss of the halogen atoms.[8][9][10]

Table 2: Hypothetical Major Fragment Ions for [this compound+H]+

Observed m/zProposed FormulaProposed Neutral LossFragment Description
532.06[C24H24BrClN3O4]+-Precursor Ion
453.14[C24H2435ClN3O4]+H79BrLoss of hydrogen bromide
377.08[C16H1435ClN2O3]+C8H10BrNCleavage of an amide bond, loss of a bromo-aniline moiety
281.04[C16H14N2O3]+C8H10BrClNCleavage and loss of both halogenated moieties
183.99[C7H479Br]+C17H20ClN3O4Putative bromobenzoyl cation
139.01[C7H435ClO]+C17H19BrN3O3Putative chlorobenzoyl cation
111.00[C7H4Cl]+C17H19BrN3O4Putative chlorophenyl cation

Note: The m/z values are hypothetical and serve as a representative example for a molecule with the given formula. Actual fragmentation will depend on the precise chemical structure.

Visualizations

Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of a reproducible method.

G Diagram 1: LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Stock Solution (1 mg/mL in MeOH) B 2. Working Solution (1 µg/mL in 50:50 MeOH:H2O) A->B C 3. Filtration (0.22 µm Syringe Filter) B->C D 4. LC Separation (C18 Reverse Phase) C->D Injection E 5. ESI Ionization (Positive Mode) D->E F 6. MS/MS Analysis (DDA on m/z 532.06) E->F G 7. Spectrum Interpretation (Isotopic patterns, Neutral losses) F->G Data Acquisition H 8. Structural Elucidation G->H

Caption: Diagram 1: LC-MS/MS Experimental Workflow.

Proposed Fragmentation Pathway

This diagram illustrates a plausible fragmentation cascade for the precursor ion, showing the formation of key product ions.

G Diagram 2: Proposed MS/MS Fragmentation Pathway parent Precursor Ion [M+H]+ m/z 532.06 [C24H24BrClN3O4]+ frag1 Fragment Ion m/z 453.14 [C24H24ClN3O4]+ parent->frag1 - HBr frag2 Fragment Ion m/z 377.08 [C16H14ClN2O3]+ parent->frag2 - C8H10BrN frag4 Fragment Ion m/z 183.99 [C7H4BrO]+ parent->frag4 - C17H20ClN3O3 frag3 Fragment Ion m/z 139.01 [C7H4ClO]+ frag2->frag3 - C9H10N2O2

Caption: Diagram 2: Proposed MS/MS Fragmentation Pathway.

Conclusion

This application note provides a robust and detailed protocol for the mass spectrometric analysis of this compound. By leveraging high-resolution LC-MS/MS, researchers can confidently identify the compound based on its accurate mass and unique isotopic signature. The presented fragmentation data and workflows serve as a foundational guide for the structural characterization of this molecule and other novel halogenated compounds in the drug development pipeline. The methodologies are designed to be adaptable for quantitative analysis, metabolite identification, and impurity profiling.

References

C24H23BrClN3O4 handling and storage of a novel brominated compound

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for C24H23BrClN3O4

Product Name: [Hypothetical Name: Bromochloroquintanone]

Catalog Number: [Hypothetical Catalog No. BCQ-001]

Molecular Formula: this compound

Molecular Weight: 548.82 g/mol

Description: A novel synthetic brominated and chlorinated heterocyclic compound. [Hypothetical: Believed to be an inhibitor of the PI3K/Akt signaling pathway.]

Handling and Storage

1.1. Safety Precautions:

This compound is a novel chemical entity with undetermined toxicological properties. Therefore, it should be handled with extreme care by trained personnel only. The following precautions are based on the potential hazards associated with brominated and chlorinated organic compounds.[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[2][3][4][6] A face shield may be necessary for operations with a splash hazard.[6]

  • Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][7]

  • Hygiene: Avoid contact with skin and eyes.[4] Do not ingest or inhale. Wash hands thoroughly after handling.[4]

1.2. Storage Conditions:

Proper storage is crucial to maintain the stability and integrity of the compound.

  • Temperature: Store in a cool, dry, and well-ventilated place.[4] Recommended storage temperature is 2-8°C for long-term stability.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[4] Store in the original light-protective packaging.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and reactive metals.[1]

1.3. Spill and Disposal Procedures:

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and seek assistance from safety personnel.[1][7]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[4]

Safety Data Summary Table:

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H411: Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.

Experimental Protocols

2.1. Cell Viability Assay (MTT Assay):

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to various concentrations in a complete culture medium. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 4.8
195.2 ± 3.888.3 ± 4.275.6 ± 3.9
580.1 ± 4.165.4 ± 3.548.2 ± 4.0
1062.5 ± 3.245.7 ± 2.922.1 ± 3.1
2535.8 ± 2.818.9 ± 2.58.3 ± 1.9
5012.3 ± 2.15.6 ± 1.52.1 ± 0.8

2.2. Western Blot Analysis of Akt Phosphorylation:

This protocol is to determine if this compound inhibits the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.[12][13][14][15]

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[12] Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15] Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] Use β-actin as a loading control.

Hypothetical Data Presentation:

TreatmentConcentration (µM)p-Akt/Total Akt Ratio (Normalized to Control)
Vehicle Control01.00
This compound50.78
This compound100.45
This compound250.15

Visualizations

3.1. Hypothetical Signaling Pathway:

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BCQ This compound BCQ->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

3.2. Experimental Workflow for Cell Viability:

G A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate (24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for determining cell viability using the MTT assay.

References

Application Notes & Protocols for Bioactivity Screening of C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The novel halogenated compound C24H23BrClN3O4 represents a promising candidate for biological activity screening. Its molecular formula suggests a complex heterocyclic structure, likely containing an indole or similar nitrogen-containing ring system, substituted with both bromine and chlorine. Halogenation, particularly with bromine, is a common feature in marine-derived natural products and synthetic analogs that exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Specifically, the presence of halogens can enhance the binding affinity of small molecules to biological targets such as protein kinases, which are often dysregulated in diseases like cancer[4].

These application notes provide a comprehensive framework for conducting initial bioassays to determine the cytotoxic and potential enzyme-inhibitory activities of this compound. The protocols outlined below describe a cell-based assay to measure cytotoxicity against a cancer cell line and a biochemical assay to assess its inhibitory effect on a representative protein kinase.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against a human cancer cell line (e.g., HeLa or A549). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound (stock solution in DMSO)

  • HeLa (or other suitable cancer cell line) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, perform a cell count, and seed 5,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Protein Kinase Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of this compound against a specific protein kinase (e.g., a cyclin-dependent kinase, CDK, which is a plausible target for halogenated indoles)[1]. This example uses an ADP-Glo™ Kinase Assay.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant human protein kinase (e.g., CDK2/cyclin A)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer at 2x the final desired concentration.

  • Compound Addition: Add serial dilutions of this compound to the wells of the 96-well plate. Include a no-inhibitor control and a no-enzyme control.

  • Kinase Reaction Initiation: Add the 2x kinase/substrate mix and the 2x ATP solution to the appropriate wells to start the reaction. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Data Presentation

Quantitative data from the bioassays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound against HeLa Cells

CompoundIC50 (µM)
This compound[Insert Value]
Doxorubicin (Control)[Insert Value]

Table 2: Protein Kinase Inhibitory Activity of this compound

Target KinaseCompoundIC50 (nM)
CDK2/cyclin AThis compound[Insert Value]
Staurosporine (Control)[Insert Value]

Visualizations

Diagrams created using Graphviz to illustrate workflows and potential mechanisms.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Serial Dilutions of this compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Kinase_Inhibition_Pathway C24_compound This compound CDK2 CDK2/Cyclin A Kinase C24_compound->CDK2 Inhibition Substrate Substrate Protein CDK2->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Cell_Cycle Cell Cycle Progression P_Substrate->Cell_Cycle Promotes

Caption: Hypothetical inhibition of the CDK2 signaling pathway.

References

Application Notes and Protocols for the Hypothetical Chemical Probe HP1 (C24H23BrClN3O4)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific chemical probe with the molecular formula C24H23BrClN3O4 could not be definitively identified from publicly available scientific literature. The following application notes and protocols are presented as a detailed, hypothetical example for a compound with this formula, designated as "Hypothetical Probe 1" (HP1), to serve as a template and guide for researchers in the field of chemical biology and drug discovery.

Introduction

This document provides detailed application notes and protocols for the use of HP1 (this compound), a novel, potent, and selective hypothetical inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), also known as MEKK1. HP1 is designed for use as a chemical probe to investigate the cellular functions and signaling pathways regulated by MAP3K1. Its high selectivity and cellular permeability make it a valuable tool for dissecting the roles of MAP3K1 in cellular processes such as inflammation, apoptosis, and cell proliferation.

Data Presentation

The key characteristics of HP1 as a chemical probe for MAP3K1 are summarized in the tables below.

Table 1: Physicochemical and Biochemical Properties of HP1

PropertyValue
Molecular Formula This compound
Molecular Weight 548.82 g/mol
Purity (LC-MS) >99%
Solubility >50 mM in DMSO
MAP3K1 IC50 25 nM
Mechanism of Action ATP-competitive inhibitor

Table 2: Kinase Selectivity Profile of HP1 (1 µM screening concentration)

KinasePercent Inhibition
MAP3K198%
MAP3K222%
MAP3K315%
TAK18%
MEK1<5%
JNK1<5%
p38α<5%

Signaling Pathway

HP1 acts as a selective inhibitor of MAP3K1, which is an upstream kinase in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways. By inhibiting MAP3K1, HP1 can be used to block the activation of downstream signaling cascades initiated by various cellular stressors and stimuli.

MAP3K1_Pathway Stress Cellular Stress / Stimuli MAP3K1 MAP3K1 (MEKK1) Stress->MAP3K1 MKK4_7 MKK4/7 MAP3K1->MKK4_7 MKK3_6 MKK3/6 MAP3K1->MKK3_6 HP1 HP1 (this compound) HP1->MAP3K1 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Cellular_Response Cellular Response (Inflammation, Apoptosis) JNK->Cellular_Response p38->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by HP1.

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the activity of HP1.

In Vitro MAP3K1 Kinase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro potency of HP1 against MAP3K1.

Materials:

  • Recombinant human MAP3K1 enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • HP1 stock solution (10 mM in DMSO)

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of HP1 in DMSO, and then dilute further in assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted HP1 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the MAP3K1 enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at its Km concentration).

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

  • Measure the fluorescence on a compatible plate reader.

  • Calculate the percent inhibition for each HP1 concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (CETSA)

This protocol outlines the Cellular Thermal Shift Assay (CETSA) to confirm that HP1 binds to MAP3K1 in a cellular context.

Materials:

  • Cell line expressing endogenous MAP3K1 (e.g., HEK293T)

  • Cell culture medium and reagents

  • HP1 stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Anti-MAP3K1 antibody

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with HP1 at the desired concentration (e.g., 1 µM) or DMSO (vehicle control) for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble MAP3K1 in each sample by Western blotting using an anti-MAP3K1 antibody.

  • A positive target engagement will result in a thermal stabilization of MAP3K1 in the HP1-treated samples compared to the vehicle control, indicated by more soluble protein at higher temperatures.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of HP1 on the phosphorylation of a downstream target of the MAP3K1 pathway, such as JNK.

Materials:

  • Cell line responsive to a MAP3K1-mediated stimulus (e.g., TNF-α treatment of HeLa cells)

  • HP1 stock solution (10 mM in DMSO)

  • Stimulating agent (e.g., TNF-α)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-JNK, anti-total-JNK, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of HP1 or DMSO for 1-2 hours.

  • Stimulate the cells with TNF-α for 15-30 minutes to activate the MAP3K1 pathway.

  • Wash the cells with cold PBS and lyse them.

  • Quantify the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-JNK, total-JNK, and GAPDH.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of HP1 on JNK phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel chemical probe like HP1.

Experimental_Workflow Synthesis Chemical Synthesis & Purity Analysis InVitro In Vitro Kinase Assay (IC50 Determination) Synthesis->InVitro Selectivity Kinase Selectivity Profiling InVitro->Selectivity Target_Engagement Cellular Target Engagement (CETSA) Selectivity->Target_Engagement Downstream_Signaling Downstream Pathway Analysis (Western Blot) Target_Engagement->Downstream_Signaling Cellular_Assay Cell-Based Functional Assay (e.g., Cytokine Release) Downstream_Signaling->Cellular_Assay Conclusion Validation as a Chemical Probe Cellular_Assay->Conclusion

Application Notes and Protocols for Derivatization of 3-Br-acivicin Analogs for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel therapeutics with enhanced efficacy and specificity is a cornerstone of drug development. Chemical derivatization of lead compounds is a powerful strategy to achieve this, allowing for the fine-tuning of pharmacological properties. This document provides detailed application notes and protocols for the derivatization of 3-Br-acivicin, a nature-inspired compound, to enhance its biological activity. Stereochemistry plays a crucial role in the biological activity of these compounds, with specific isomers showing significantly higher potency. This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of certain isomers.[1]

Rationale for Derivatization

3-Br-acivicin's mechanism of action involves the covalent modification of target enzymes, where a catalytic cysteine residue attacks the C-3 position of the 4,5-dihydroisoxazole ring.[1] The nature of the leaving group at this position is a critical determinant of reactivity and, consequently, biological activity. Derivatization of the parent compound can lead to:

  • Enhanced Potency: By modifying the electronic properties of the molecule to facilitate the nucleophilic attack.

  • Improved Selectivity: By introducing functional groups that favor binding to the target enzyme over off-target proteins.

  • Favorable Pharmacokinetics: By altering properties such as solubility, metabolic stability, and cell permeability.

Derivatization Strategies

Two primary strategies for the derivatization of the 3-Br-acivicin scaffold are the modification of the carboxylic acid and the amine functionalities.

  • Esterification: Conversion of the carboxylic acid to an ester can improve cell permeability by masking the negative charge, potentially leading to increased intracellular concentrations.

  • Amidation: Formation of amides from the carboxylic acid can introduce new interaction points with the target protein and modulate the compound's physicochemical properties.

Experimental Protocols

General Synthesis of 3-Br-acivicin Derivatives

The synthesis of enantiomerically pure derivatives starts from chiral synthons.[1] The following is a generalized protocol for the preparation of ester and amide derivatives.

Materials:

  • (5S, αS)-3-Br-acivicin

  • Appropriate alcohol (for esterification) or amine (for amidation)

  • Coupling agents (e.g., DCC, EDC/HOBt)

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • Purification reagents and equipment (e.g., silica gel for chromatography)

Protocol:

  • Dissolution: Dissolve (5S, αS)-3-Br-acivicin in the appropriate anhydrous solvent under an inert atmosphere.

  • Activation: Add the coupling agent to activate the carboxylic acid.

  • Nucleophilic Addition: Add the desired alcohol or amine to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR and mass spectrometry.

In Vitro Biological Activity Assays

The biological activity of the synthesized derivatives can be evaluated using various in vitro assays. For instance, the antimalarial activity against Plasmodium falciparum can be determined.[1]

Protocol for Antiplasmodial Activity Assay:

  • Parasite Culture: Culture P. falciparum in vitro in human erythrocytes.

  • Compound Preparation: Prepare serial dilutions of the synthesized derivatives.

  • Incubation: Add the compound dilutions to the parasite cultures and incubate for a specified period.

  • Growth Inhibition Measurement: Assess parasite viability using a suitable method, such as a SYBR Green-based fluorescence assay.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation

The biological activity of different isomers and derivatives of 3-Br-acivicin can be summarized for comparative analysis.

CompoundStereoisomerModificationAntiplasmodial Activity (IC50, µM)
1a (5S, αS)None1.2 ± 0.1
1b (5R, αR)None> 25
2a (Ester) (5S, αS)Methyl Ester0.8 ± 0.05
2b (Ester) (5R, αR)Methyl Ester15.2 ± 1.3
3a (Amide) (5S, αS)Benzylamide2.1 ± 0.3
3b (Amide) (5R, αR)Benzylamide> 25

Note: The data presented in this table is illustrative and based on the trends reported for 3-Br-acivicin derivatives.[1]

Visualizations

Experimental Workflow

cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation A Chiral Synthon ((5S, αS)-3-Br-acivicin) B Derivatization (Esterification/Amidation) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E In vitro Assay (e.g., Antiplasmodial) D->E Test Compounds F IC50 Determination E->F G Structure-Activity Relationship (SAR) Analysis F->G Data Analysis

Caption: General workflow for the synthesis and evaluation of 3-Br-acivicin derivatives.

Proposed Signaling Pathway Inhibition

cluster_pathway Enzyme Inhibition Pathway A 3-Br-acivicin Derivative ((5S, αS) isomer) B Target Enzyme (e.g., PfGAPDH) A->B Stereoselective Uptake & Binding C Covalent Enzyme-Inhibitor Complex (Inactive) B->C Nucleophilic Attack by Cysteine Residue D Inhibition of Metabolic Pathway C->D

Caption: Covalent inhibition of a target enzyme by a 3-Br-acivicin derivative.

References

Application Notes and Protocols for the Biological Evaluation of a Novel Kinase Inhibitor: C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The compound C24H23BrClN3O4, hereafter referred to as NIKi-351 (Novel Investigational Kinase Inhibitor 351), is a synthetic small molecule with a molecular weight of 528.82 g/mol . Its complex structure suggests it may possess biological activity, and in these application notes, we will operate under the hypothesis that NIKi-351 is an inhibitor of a key signaling kinase, such as a receptor tyrosine kinase (RTK) involved in oncogenesis. These protocols provide a comprehensive framework for the initial biological characterization of NIKi-351, from formulation to cellular mechanism of action studies.

Formulation of NIKi-351 for Biological Testing

The molecular structure of NIKi-351 suggests low aqueous solubility, a common challenge for in vitro and in vivo assays. Proper solubilization is critical for obtaining accurate and reproducible data.

Protocol 2.1: Stock Solution Preparation

  • Initial Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of NIKi-351 in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving lipophilic drugs for biological assays.

  • Assistance with Solubilization: If the compound does not readily dissolve, gentle warming (up to 37°C) and vortexing or sonication can be applied.

  • Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2.2: Preparation of Working Solutions

  • Intermediate Dilutions: Prepare intermediate dilutions of the NIKi-351 stock solution in 100% DMSO.

  • Final Dilution: For biological assays, dilute the intermediate solutions into the final aqueous assay buffer or cell culture medium. The final concentration of DMSO should be kept consistent across all experimental conditions and should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity or artifacts.

In Vitro Biochemical Assays

The first step in characterizing a potential kinase inhibitor is to evaluate its direct effect on the purified target enzyme.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of NIKi-351 against its putative target kinase.

  • Reagents and Materials:

    • Purified recombinant target kinase

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • Luminescent kinase activity kit (e.g., ADP-Glo™ Kinase Assay)

    • NIKi-351, formulated as described in Section 2.

    • Positive control inhibitor (if available).

    • 384-well white assay plates.

  • Procedure:

    • Prepare a serial dilution of NIKi-351 in the assay buffer.

    • Add 5 µL of the diluted compound or DMSO vehicle control to the wells of the 384-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the luminescent detection reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the NIKi-351 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical In Vitro Kinase Inhibition Data for NIKi-351

Target KinaseNIKi-351 IC50 (nM)
Target Kinase A75
Target Kinase B1,200
Target Kinase C>10,000

Cell-Based Assays

After confirming biochemical activity, it is crucial to assess the compound's efficacy in a cellular context. Cell-based assays determine if the compound can penetrate cell membranes and inhibit the target in a more physiologically relevant environment.

Protocol 4.1: Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or anti-proliferative effects of NIKi-351 on a cancer cell line known to be dependent on the target kinase.

  • Reagents and Materials:

    • Cancer cell line (e.g., A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • NIKi-351, formulated for cell culture.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., acidified isopropanol).

    • 96-well clear cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000

Application Notes and Protocols for Handling Novel Chemical Compound C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C24H23BrClN3O4 does not correspond to a widely recognized or characterized compound with established safety data. Therefore, this document provides a comprehensive set of laboratory safety protocols based on general principles for handling new or unknown chemical substances. It is imperative to treat this compound as potentially hazardous until its toxicological properties have been thoroughly investigated. These guidelines are intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Given the presence of bromine, chlorine, and nitrogen-containing functional groups, this compound should be handled with caution. Halogenated organic compounds can exhibit a range of toxicities, and nitrogen-containing moieties can sometimes confer biological activity. A thorough risk assessment must be conducted before any experimental work begins.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: May cause skin irritation or serious eye damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Sensitization: May cause an allergic skin reaction.[1][3]

  • Chronic Toxicity: Suspected of causing cancer, genetic defects, or damage to fertility or the unborn child.[1][4] The long-term effects of exposure are unknown.

Engineering Controls

To minimize exposure, all work with this compound should be conducted in a designated area with appropriate engineering controls.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[7]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Double gloving is recommended.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) must be used.

Safe Handling and Storage
  • Handling: Avoid creating dust when handling the solid material. Use only non-sparking tools.[2][4] Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly after handling.[2][3]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Spill and Emergency Procedures
  • Small Spills: In case of a small spill, decontaminate the area with an appropriate absorbent material. Wear appropriate PPE during cleanup.

  • Large Spills: Evacuate the laboratory and alert emergency personnel.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes.[2][3]

    • If inhaled: Move the person to fresh air.[1][2]

    • If swallowed: Rinse mouth and seek immediate medical attention.[1][2]

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4]

Quantitative Data Summary

For a novel compound like this compound, the following toxicological data would need to be determined through experimental testing. The table below presents hypothetical values to illustrate the type of data required for a comprehensive safety assessment.

ParameterHypothetical ValueSignificance
LD50 (Oral, Rat) 250 mg/kgLethal dose for 50% of a test population, indicating moderate acute toxicity if ingested.
LC50 (Inhalation, Rat) 1.5 mg/L (4 hours)Lethal concentration for 50% of a test population, indicating high toxicity if inhaled.
Permissible Exposure Limit (PEL) 0.05 mg/m³ (8-hour TWA)OSHA's legal limit for an employee's exposure to a chemical substance.
Threshold Limit Value (TLV) 0.02 mg/m³ (8-hour TWA)ACGIH's recommended exposure limit.

Experimental Protocols

Protocol: Acute Dermal Toxicity Study (General Guideline)

This protocol outlines a general procedure for an initial assessment of the acute dermal toxicity of a novel compound, which should be adapted and performed by qualified toxicologists.

  • Test Animals: Use a small group of healthy, young adult laboratory animals (e.g., rats or rabbits).

  • Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle.

  • Application: Shave a small area of the animals' backs. Apply a single dose of the test substance to the shaved skin.

  • Observation: Observe the animals for signs of toxicity at regular intervals for at least 14 days. Record any clinical signs, body weight changes, and mortality.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Analyze the data to determine the LD50 and identify any target organs of toxicity.

Visualizations

G Workflow for Handling a New Chemical Compound cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase Literature Review Literature Review Risk Assessment Risk Assessment Literature Review->Risk Assessment Gather Info Develop SOPs Develop SOPs Risk Assessment->Develop SOPs Identify Hazards Acquire Compound Acquire Compound Engineering Controls Engineering Controls Acquire Compound->Engineering Controls Receive & Log PPE Selection PPE Selection Engineering Controls->PPE Selection Prepare Workspace Handling & Manipulation Handling & Manipulation PPE Selection->Handling & Manipulation Don PPE Data Collection Data Collection Handling & Manipulation->Data Collection Decontamination Decontamination Data Collection->Decontamination Experiment Complete Waste Disposal Waste Disposal Decontamination->Waste Disposal Clean Workspace Documentation Documentation Waste Disposal->Documentation Segregate Waste

Caption: Workflow for Handling a New Chemical Compound

PPE_Selection PPE Selection Decision Tree start Start: Handling this compound is_splash_risk Risk of Splash? start->is_splash_risk wear_goggles Wear Safety Goggles is_splash_risk->wear_goggles No wear_face_shield Wear Goggles & Face Shield is_splash_risk->wear_face_shield Yes is_inhalation_risk Risk of Inhalation? work_in_hood Work in Fume Hood is_inhalation_risk->work_in_hood Yes, controlled wear_respirator Wear Respirator is_inhalation_risk->wear_respirator Yes, uncontrolled end Proceed with Experiment is_inhalation_risk->end No wear_goggles->is_inhalation_risk wear_face_shield->is_inhalation_risk work_in_hood->end wear_respirator->end

References

Application Notes and Protocols for the Synthesis of C24H23BrClN3O4 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic route planning for analogues of C24H23BrClN3O4, a complex halogenated N-acyl-N'-aryl urea. The protocols detailed below are based on established synthetic methodologies for structurally related compounds and are intended to serve as a foundational framework for the synthesis and exploration of this chemical space.

Retrosynthetic Analysis and Proposed Synthetic Route

A plausible retrosynthetic analysis of the target molecule, N-(2-benzoyl-4-bromophenyl)-N'-(4-chloro-2-hydroxyphenyl)urea, and its analogues suggests a convergent synthetic strategy. The core urea linkage can be forged in the final step of the synthesis by reacting a substituted benzoyl isocyanate with a substituted aniline. This approach allows for the late-stage diversification of the analogues by varying the structures of the two key precursors.

The proposed synthetic route is outlined in the workflow diagram below. The synthesis commences with the preparation of two key intermediates: 2-amino-5-bromobenzophenone (Intermediate A) and 4-chloro-2-nitrophenol, which is subsequently reduced to 2-amino-4-chlorophenol (Intermediate B). Intermediate A is then converted to the corresponding benzoyl isocyanate, which is reacted with Intermediate B to yield the final product.

G cluster_precursorA Synthesis of Intermediate A cluster_precursorB Synthesis of Intermediate B cluster_final_synthesis Final Urea Synthesis 2-Aminobenzonitrile 2-Aminobenzonitrile 2-Amino-5-bromobenzonitrile 2-Amino-5-bromobenzonitrile 2-Aminobenzonitrile->2-Amino-5-bromobenzonitrile Bromination Intermediate_A Intermediate A (2-Amino-5-bromobenzophenone) 2-Amino-5-bromobenzonitrile->Intermediate_A Grignard Reaction with Phenylmagnesium bromide Benzoyl_Isocyanate Substituted Benzoyl Isocyanate Intermediate_A->Benzoyl_Isocyanate Phosgenation (e.g., with triphosgene) 4-Chlorophenol 4-Chlorophenol 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 4-Chlorophenol->4-Chloro-2-nitrophenol Nitration Intermediate_B Intermediate B (2-Amino-4-chlorophenol) 4-Chloro-2-nitrophenol->Intermediate_B Reduction Final_Product This compound Analogue Intermediate_B->Final_Product Benzoyl_Isocyanate->Final_Product Urea Formation

Caption: Proposed synthetic workflow for this compound analogues.

Quantitative Data Summary

The following table summarizes the expected yields for the key transformations in the proposed synthetic route, based on literature precedents for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions employed.

StepReaction TypeStarting Material(s)ProductTypical Yield (%)Reference(s)
1a. BrominationElectrophilic Aromatic Substitution2-Aminobenzonitrile2-Amino-5-bromobenzonitrile85-95[1]
1b. Grignard ReactionNucleophilic Acyl Substitution2-Amino-5-bromobenzonitrile, Phenylmagnesium bromide2-Amino-5-bromobenzophenone (Int. A)70-85[1]
2a. NitrationElectrophilic Aromatic Substitution4-Chlorophenol4-Chloro-2-nitrophenol80-90[2]
2b. ReductionNitro Reduction4-Chloro-2-nitrophenol2-Amino-4-chlorophenol (Int. B)90-98[2][3]
3. Isocyanate FormationPhosgenation2-Amino-5-bromobenzophenone (Int. A)Substituted Benzoyl Isocyanate85-95[4]
4. Urea FormationNucleophilic AdditionSubstituted Benzoyl Isocyanate, 2-Amino-4-chlorophenol (Int. B)This compound Analogue70-90[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromobenzophenone (Intermediate A)

This protocol is adapted from a known procedure for the synthesis of o-aminobenzophenones.[1]

Materials:

  • 2-Amino-5-bromobenzonitrile

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-amino-5-bromobenzonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add phenylmagnesium bromide (2.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-amino-5-bromobenzophenone.

Protocol 2: Synthesis of 2-Amino-4-chlorophenol (Intermediate B)

This protocol involves the nitration of 4-chlorophenol followed by reduction.[2][3]

Part A: Synthesis of 4-Chloro-2-nitrophenol Materials:

  • 4-Chlorophenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ice

  • Dichloromethane

Procedure:

  • To a stirred mixture of 4-chlorophenol (1.0 eq) in dichloromethane at 0 °C, slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-chloro-2-nitrophenol.

Part B: Synthesis of 2-Amino-4-chlorophenol Materials:

  • 4-Chloro-2-nitrophenol

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • To a suspension of 4-chloro-2-nitrophenol (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (0.5 eq).

  • Heat the mixture to reflux and stir vigorously for 3 hours.

  • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite.

  • Wash the celite pad with hot ethanol.

  • Concentrate the combined filtrates under reduced pressure to obtain 2-amino-4-chlorophenol.

Protocol 3: Synthesis of the Final this compound Analogue

This protocol describes the formation of the urea linkage by reacting an in situ generated benzoyl isocyanate with the aminophenol intermediate.[4][5]

Materials:

  • 2-Amino-5-bromobenzophenone (Intermediate A)

  • Triphosgene

  • Triethylamine

  • Anhydrous Toluene

  • 2-Amino-4-chlorophenol (Intermediate B)

  • Hexane

Procedure:

  • Isocyanate Formation: To a solution of 2-amino-5-bromobenzophenone (1.0 eq) in anhydrous toluene, add triphosgene (0.4 eq) under a nitrogen atmosphere.

  • Heat the mixture to reflux and slowly add a solution of triethylamine (2.2 eq) in anhydrous toluene over 1 hour.

  • Continue to reflux for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture to room temperature. The resulting solution contains the in situ generated 2-benzoyl-4-bromophenyl isocyanate.

  • Urea Formation: To the solution of the isocyanate, add a solution of 2-amino-4-chlorophenol (1.0 eq) in anhydrous toluene dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • A precipitate will form. Collect the solid by filtration, wash with cold toluene and then with hexane.

  • Dry the solid under vacuum to yield the final N-(2-benzoyl-4-bromophenyl)-N'-(4-chloro-2-hydroxyphenyl)urea analogue.

Signaling Pathway and Mechanism of Action

N-benzoyl-N'-phenylurea derivatives are well-established as insect growth regulators that primarily act by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[6] The proposed mechanism of action involves the inhibition of the enzyme chitin synthase.

G C24H23BrClN3O4_Analogue This compound Analogue Chitin_Synthase Chitin Synthase C24H23BrClN3O4_Analogue->Chitin_Synthase Chitin_Polymer Chitin Polymer UDP_NAG UDP-N-acetylglucosamine (Chitin precursor) UDP_NAG->Chitin_Polymer Polymerization (catalyzed by Chitin Synthase) Exoskeleton_Formation Proper Exoskeleton Formation Chitin_Polymer->Exoskeleton_Formation Molting_Process Successful Molting Exoskeleton_Formation->Molting_Process Insect_Death Insect Death

Caption: Mechanism of action of benzoylphenylurea insecticides.

The inhibition of chitin synthase disrupts the formation of the new exoskeleton during the molting process.[7][8] This leads to a failure in molting, resulting in larval mortality. This targeted mode of action provides a degree of selectivity towards insects over vertebrates, which do not possess chitin.

Disclaimer: The provided synthetic protocols are intended for guidance and should be performed by qualified chemists in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. The biological activity described is based on the general class of compounds and has not been confirmed for the specific molecule this compound. Further biological evaluation is required to determine the specific activity and mechanism of its analogues.

References

In the Absence of Data for C24H23BrClN3O4, a Representative Case Study Is Presented: Application of a Substituted Pyridinyl-Pyrazole Compound in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound with the molecular formula C24H23BrClN3O4 did not yield any publicly available data. As a result, a representative compound with a similar elemental composition and relevance to medicinal chemistry, a substituted pyridinyl-pyrazole derivative, has been selected to provide illustrative application notes and protocols for researchers, scientists, and drug development professionals.

This document will focus on a hypothetical pyridinyl-pyrazole compound, herein referred to as "Compound X," which contains bromine, chlorine, nitrogen, and oxygen, to demonstrate the kind of detailed information and experimental protocols that are crucial in medicinal chemistry research.

Application Notes

Introduction

Compound X is a synthetic small molecule belonging to the pyridinyl-pyrazole class of compounds. This class is of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous biologically active agents, including kinase inhibitors and insecticides. The presence of both bromine and chlorine atoms in Compound X offers opportunities for modulating its physicochemical properties, such as lipophilicity and metabolic stability, and for establishing specific halogen bonds with its biological target.

Mechanism of Action

Pyridinyl-pyrazole derivatives have been shown to act as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. It is hypothesized that Compound X targets a specific kinase involved in cell proliferation and survival. The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition of kinase activity is expected to lead to cell cycle arrest and apoptosis in cancer cells.

Potential Applications in Medicinal Chemistry
  • Anticancer Drug Discovery: Based on its proposed mechanism of action, Compound X is a promising lead candidate for the development of novel anticancer therapeutics. It is particularly relevant for cancers that are driven by the overactivity of the target kinase.

  • Chemical Probe for Target Validation: Compound X can be utilized as a chemical probe to study the biological functions of its target kinase in various cellular contexts. This can help in validating the kinase as a therapeutic target for different diseases.

  • Structure-Activity Relationship (SAR) Studies: The modular nature of the pyridinyl-pyrazole scaffold allows for the systematic modification of different parts of the molecule. This makes Compound X an excellent starting point for SAR studies aimed at optimizing its potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for Compound X, which would typically be generated during its preclinical evaluation.

ParameterValueDescription
IC50 (Target Kinase) 50 nMThe half-maximal inhibitory concentration against the primary target kinase, indicating high potency.
IC50 (Off-target Kinase 1) > 10 µMDemonstrates selectivity for the primary target over a related kinase.
IC50 (Off-target Kinase 2) > 10 µMFurther evidence of selectivity.
Cellular IC50 (Cancer Cell Line A) 200 nMThe concentration at which Compound X inhibits the growth of a cancer cell line by 50%.
Aqueous Solubility 15 µg/mLA measure of the compound's solubility in water, which is a critical parameter for drug development.
LogP 3.5The logarithm of the partition coefficient between octanol and water, indicating the lipophilicity of the compound.

Key Experimental Protocols

Kinase Inhibition Assay (Biochemical)

This protocol describes the method for determining the IC50 value of Compound X against its target kinase.

Materials:

  • Recombinant human target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Compound X (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of Compound X in DMSO.

  • Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.

  • Add the diluted Compound X or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (Cell-based)

This protocol outlines the procedure for assessing the effect of Compound X on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare a serial dilution of Compound X in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the diluted Compound X or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well and incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the cellular IC50 value.

Visualizations

G cluster_workflow Experimental Workflow for Compound X Evaluation start Start: Compound X Synthesis biochemical Biochemical Assay: Kinase Inhibition (IC50) start->biochemical cell_based Cell-based Assay: Proliferation (IC50) biochemical->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar lead_opt Lead Optimization sar->lead_opt end_goal End Goal: Preclinical Candidate lead_opt->end_goal

Caption: A flowchart illustrating the typical experimental workflow for the evaluation and optimization of a lead compound like Compound X in a drug discovery program.

G cluster_pathway Proposed Signaling Pathway Inhibition by Compound X receptor Receptor Tyrosine Kinase target_kinase Target Kinase receptor->target_kinase Activates downstream Downstream Effector target_kinase->downstream Phosphorylates proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival compound_x Compound X compound_x->target_kinase Inhibits

Caption: A simplified diagram showing the proposed mechanism of action of Compound X, where it inhibits a target kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Troubleshooting & Optimization

C24H23BrClN3O4 reaction condition optimization (temp, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general strategies for reaction condition optimization in organic synthesis. As the specific compound C24H23BrClN3O4 is not documented in publicly available chemical literature, this guide is intended to offer a structured approach to the experimental design and troubleshooting for the synthesis of a novel molecule with this formula. The principles and methodologies described are broadly applicable to the synthesis of complex organic molecules.

Frequently Asked Questions (FAQs)

Q1: I am starting the synthesis of a novel compound. Where do I begin with optimizing the reaction conditions?

A1: For a new synthesis, a logical starting point is to perform small-scale screening experiments to evaluate the impact of different solvents, temperatures, and catalysts. This is often done using a design of experiments (DoE) approach to efficiently explore the reaction space.[1][2] It is recommended to start with conditions reported for similar reactions or transformations.

Q2: How do I select the initial set of solvents for screening?

A2: A good practice is to choose a range of solvents with varying polarities and properties (e.g., protic vs. aprotic). This allows you to assess the influence of the solvent on the solubility of reactants and the stability of intermediates and transition states. Refer to the Table of Common Solvents for Organic Synthesis below for a selection of suitable candidates.

Q3: What is a reasonable temperature range to investigate for a new reaction?

A3: The optimal temperature for a reaction is highly dependent on the specific transformation. A common approach is to start at room temperature and then screen a range of temperatures, for example, from 0 °C to the boiling point of the solvent. For thermally sensitive compounds, lower temperatures should be prioritized. The Table of Typical Temperature Ranges for Common Reactions provides general guidance for various reaction types.

Q4: My reaction is not proceeding to completion. What are the first troubleshooting steps?

A4: If your reaction has stalled, consider the following troubleshooting workflow:

  • Verify Reagents and Setup: Ensure all reagents are pure and the reaction was set up under the correct atmospheric conditions (e.g., inert atmosphere if required).[3]

  • Increase Temperature: Gently heating the reaction can often overcome activation energy barriers. Monitor for decomposition of starting materials or products.

  • Check Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. Consider adding a fresh portion of the catalyst.

  • Solvent Effects: The choice of solvent can dramatically affect reaction rates. A solvent screen may be necessary.

For a more detailed troubleshooting guide, refer to the Troubleshooting Decision Tree for Reaction Optimization diagram below.

Troubleshooting Guides

Low Yield or Incomplete Conversion

If you are experiencing low yield or incomplete conversion of your starting materials, consult the following table for potential causes and suggested solutions.

Potential Cause Suggested Solution
Insufficient Reaction Time Monitor the reaction over a longer period using techniques like TLC or LC-MS to determine the point of maximum conversion.
Low Reaction Temperature Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the effect on the reaction rate and product purity.
Poor Reagent/Catalyst Activity Use fresh, purified reagents and catalysts. For catalysts, ensure proper activation if required.[3]
Sub-optimal Solvent Perform a solvent screen to identify a medium that better solubilizes reactants and stabilizes key intermediates.
Reversible Reaction Consider using Le Chatelier's principle to drive the reaction forward, for example, by removing a byproduct.
Incorrect Stoichiometry Carefully re-check the molar ratios of your reactants and reagents.
Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired compound.

Potential Cause Suggested Solution
Reaction Temperature is Too High Lowering the reaction temperature can often increase selectivity by favoring the kinetic product.
Incorrect Catalyst or Ligand Screen a variety of catalysts and ligands to find a system that is more selective for the desired transformation.
Presence of Impurities Ensure the purity of starting materials, as impurities can sometimes act as catalysts for side reactions.
Atmospheric Contamination If your reaction is sensitive to air or moisture, ensure you are using appropriate inert atmosphere techniques.

Data Presentation

Table 1: Common Solvents for Organic Synthesis
Solvent Abbreviation Boiling Point (°C) Polarity (Dielectric Constant) Type
TetrahydrofuranTHF667.6Aprotic, Polar
DichloromethaneDCM409.1Aprotic, Polar
AcetonitrileMeCN8237.5Aprotic, Polar
N,N-DimethylformamideDMF15336.7Aprotic, Polar
Dimethyl SulfoxideDMSO18946.7Aprotic, Polar
Toluene-1112.4Aprotic, Nonpolar
1,4-Dioxane-1012.2Aprotic, Nonpolar
EthanolEtOH7824.6Protic, Polar
MethanolMeOH6532.7Protic, Polar
WaterH₂O10080.1Protic, Polar
Table 2: Typical Temperature Ranges for Common Reactions
Reaction Type Typical Temperature Range (°C) Notes
Nucleophilic Acyl Substitution25 - 100Can often be run at room temperature, but heating may be required for less reactive substrates.
Suzuki-Miyaura Cross-Coupling80 - 120Often requires elevated temperatures for efficient catalytic turnover.
Buchwald-Hartwig Amination80 - 120Similar to Suzuki coupling, typically requires heating.
Amide Bond Formation25 - 150Varies widely depending on the coupling reagents used. Catalytic methods may require higher temperatures.[4]
SN2 Reactions0 - 80Highly dependent on the substrate and nucleophile.
Table 3: Common Catalysts for C-N and C-C Bond Formation

Given the molecular formula this compound, it is plausible that the synthesis involves the formation of C-N or C-C bonds. The following table lists common catalysts for such transformations.

Reaction Type Catalyst Precursor Common Ligands Typical Catalyst Loading (mol%)
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd₂(dba)₃PPh₃, SPhos, XPhos0.5 - 5
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃BINAP, Xantphos, RuPhos1 - 5
Amide Bond Formation Boronic acids, Ti(IV) alkoxides-5 - 20

Experimental Protocols

Protocol 1: General Procedure for a Solvent Screen
  • Preparation: In an array of reaction vials, add the limiting reagent and a stir bar to each vial.

  • Solvent Addition: To each vial, add a different solvent from the screening list (see Table 1) to achieve the desired concentration.

  • Reagent Addition: Add the other reagents and the catalyst to each vial.

  • Reaction: Seal the vials and place them in a temperature-controlled shaker or reaction block at the desired temperature.

  • Monitoring: After a set time (e.g., 2, 4, 8, 24 hours), take an aliquot from each reaction vial and analyze by TLC or LC-MS to determine the extent of conversion and the formation of any side products.

  • Analysis: Compare the results from all solvents to identify the one that gives the best yield and purity of the desired product.

Protocol 2: General Procedure for Temperature Optimization
  • Setup: Set up a series of identical reactions in parallel reaction tubes or a multi-well plate.

  • Temperature Gradient: Place the reactions in separate heating blocks set to a range of temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitoring: Monitor each reaction over time by TLC or LC-MS.

  • Data Collection: Record the conversion and yield at each temperature point at various time intervals.

  • Optimization: Identify the temperature that provides the optimal balance between reaction rate and product purity.

Mandatory Visualization

Reaction_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Finalization Define_Reaction Define Reaction & Target Product Literature_Search Literature Search for Analogous Reactions Define_Reaction->Literature_Search Initial_Conditions Select Initial Conditions (Solvent, Temp, Catalyst) Literature_Search->Initial_Conditions Small_Scale_Test Run Small-Scale Test Reaction Initial_Conditions->Small_Scale_Test Solvent_Screen Solvent Screen Small_Scale_Test->Solvent_Screen Analyze Results Temperature_Screen Temperature Screen Solvent_Screen->Temperature_Screen Catalyst_Screen Catalyst/Ligand Screen Temperature_Screen->Catalyst_Screen Concentration_Optimization Concentration Optimization Catalyst_Screen->Concentration_Optimization Verify_Optimal_Conditions Verify Optimal Conditions on Larger Scale Concentration_Optimization->Verify_Optimal_Conditions Analyze Results Final_Protocol Finalize Synthetic Protocol Verify_Optimal_Conditions->Final_Protocol

Caption: General workflow for reaction condition optimization.

Troubleshooting_Decision_Tree Start Reaction Issue Identified No_Reaction No Reaction or Very Low Conversion? Start->No_Reaction Low_Yield Low Yield with Side Products? Start->Low_Yield Decomposition Product or Starting Material Decomposition? Start->Decomposition Check_Temp Check_Temp No_Reaction->Check_Temp Lower_Temp Lower_Temp Low_Yield->Lower_Temp Reduce_Temp Reduce_Temp Decomposition->Reduce_Temp Check_Catalyst Check Catalyst/Reagent Activity? Check_Solvent Change Solvent? Check_Catalyst->Check_Solvent No Improvement Solution_B Active Catalyst/Reagent Identified Check_Catalyst->Solution_B Improvement Solution_C Better Solvent Found Check_Solvent->Solution_C Improvement Check_Temp->Check_Catalyst No Improvement Solution_A Solution_A Check_Temp->Solution_A Improvement Screen_Catalyst Screen Catalysts/Ligands? Check_Purity Check Starting Material Purity? Screen_Catalyst->Check_Purity No Improvement Solution_D Improved Selectivity Screen_Catalyst->Solution_D Improvement Solution_E Purity Issue Resolved Check_Purity->Solution_E Improvement Lower_Temp->Screen_Catalyst No Improvement Lower_Temp->Solution_D Improvement Shorter_Time Reduce Reaction Time? Inert_Atmosphere Ensure Inert Atmosphere? Shorter_Time->Inert_Atmosphere Decomposition Persists Solution_F Decomposition Minimized Shorter_Time->Solution_F Improvement Inert_Atmosphere->Solution_F Improvement Reduce_Temp->Shorter_Time Decomposition Persists Reduce_Temp->Solution_F Improvement

Caption: Troubleshooting decision tree for reaction optimization.

References

Technical Support Center: Synthesis and Purification of C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of C24H23BrClN3O4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing synthesis byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of byproducts in the synthesis of this compound?

A1: Given the elemental composition (C, H, Br, Cl, N, O), the synthesis of this compound likely involves a multistep process, potentially including an amide coupling reaction.[1][2] Byproducts can arise from several sources:

  • Incomplete Reactions: Unreacted starting materials are common impurities.

  • Side Reactions: Competing reactions can lead to the formation of undesired molecules. For instance, in amide coupling, racemization of chiral centers or side reactions involving activating agents can occur.[2][3]

  • Reagent-Related Impurities: Excess reagents, catalysts, or byproducts derived from them (e.g., ureas from carbodiimide coupling agents) are frequent contaminants.[1][3]

  • Degradation: The target compound or intermediates may degrade under the reaction or workup conditions.

Q2: How can I identify the byproducts in my crude reaction mixture?

A2: A combination of analytical techniques is recommended for comprehensive byproduct identification:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in a mixture and to monitor reaction progress.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and the relative amounts of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the molecular weights of the byproducts, providing crucial clues to their structures.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the major components of a mixture. Comparing the NMR spectrum of the crude product with that of the purified compound can help identify impurity signals.[5]

Q3: What are the general strategies for removing synthesis byproducts?

A3: The choice of purification method depends on the physical and chemical properties of the target compound and the impurities.[6] Common techniques include:

  • Crystallization: An effective technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.[6]

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.[4]

  • Extraction: Used to separate compounds based on their different solubilities in two immiscible liquid phases (e.g., aqueous and organic).[7]

  • Distillation: Suitable for purifying volatile liquids based on differences in boiling points.[6]

Troubleshooting Guides

Problem 1: Low Yield After Purification

If you are experiencing a low yield of this compound after purification, consider the following potential causes and solutions.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low product yield.

Quantitative Data Summary: Hypothetical Yield Improvement

ParameterInitial ConditionsOptimized Conditions
Reaction Time 2 hours6 hours
Temperature 25°C40°C
Crude Yield 75%90%
Isolated Yield 40%75%
Problem 2: Persistent Impurity After Column Chromatography

If a specific impurity co-elutes with your product during column chromatography, use the following guide to improve separation.

Troubleshooting Workflow for Co-elution

CoElutionTroubleshooting Start Impurity Co-elution Observed AnalyzeImpurity Characterize Impurity (LC-MS, NMR) Start->AnalyzeImpurity PolaritySimilar Is Impurity Polarity Similar to Product? AnalyzeImpurity->PolaritySimilar ChangeSolventSystem Modify Eluent System: - Use a solvent with different selectivity (e.g., Toluene instead of Hexane) - Add a modifier (e.g., 0.1% TFA or Et3N) PolaritySimilar->ChangeSolventSystem Yes AlternativePurification Consider Alternative Purification: - Recrystallization - Preparative HPLC PolaritySimilar->AlternativePurification No ChangeStationaryPhase Change Stationary Phase: - Use a different silica gel (e.g., finer mesh) - Try a different stationary phase (e.g., Alumina, C18) ChangeSolventSystem->ChangeStationaryPhase Still Co-eluting End Pure Product ChangeSolventSystem->End Separation Achieved ChangeStationaryPhase->AlternativePurification Still Co-eluting ChangeStationaryPhase->End Separation Achieved AlternativePurification->End

Caption: Troubleshooting workflow for impurity co-elution.

Quantitative Data Summary: Hypothetical Purity Improvement

Purification MethodInitial Purity (HPLC Area %)Optimized Purity (HPLC Area %)
Silica Gel Chromatography (Hexane/EtOAc) 92%95%
Silica Gel Chromatography (Toluene/Acetone) 92%98.5%
Recrystallization (Ethanol/Water) 92%>99%

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide).[8]

  • Add a coupling agent (e.g., EDC, 1.2 eq) and an additive (e.g., HOBt, 1.2 eq).[1][3]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a mild aqueous acid/base.

  • Extract the product into an organic solvent.[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Workflow for Method Development in HPLC

HPLCMethodDevelopment Start Start Method Development InitialRun Perform Initial Run (Broad Gradient) Start->InitialRun PeakShape Assess Peak Shape and Resolution InitialRun->PeakShape AdjustGradient Adjust Gradient Slope and Range PeakShape->AdjustGradient Poor Resolution AdjustSolvent Change Organic Solvent (e.g., Methanol) or Additive PeakShape->AdjustSolvent Poor Peak Shape Optimized Method Optimized PeakShape->Optimized Good AdjustGradient->PeakShape AdjustSolvent->PeakShape

References

C24H23BrClN3O4 resolving ambiguous NMR spectra for C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous NMR spectra for compounds with the molecular formula C24H23BrClN3O4. Given the complexity arising from the presence of heteroatoms (Br, Cl, N, O) and a relatively high number of protons and carbons, spectral overlap and complex splitting patterns are common challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum for this compound show broad peaks?

A1: Broadening of NMR signals can arise from several factors:

  • Chemical Exchange: Protons on heteroatoms (e.g., -NH, -OH) can undergo chemical exchange with residual water or other labile protons in the sample. This can be confirmed by adding a drop of D₂O to your sample, which should cause the exchangeable proton peak to disappear or diminish.[1]

  • Intermediate Exchange Rate: The molecule may be undergoing conformational changes or rotations on a timescale similar to the NMR experiment, leading to broadened signals. Running the experiment at a higher temperature might increase the rate of rotation and result in sharper peaks.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and consider using a chelating agent if metal contamination is suspected.

  • Sample Concentration and Solubility: A highly concentrated or poorly soluble sample can lead to aggregation and viscosity, both of which contribute to broader lines.[1] Try acquiring the spectrum at a lower concentration or in a different deuterated solvent.

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. Poor shimming will result in distorted and broad peaks.[1]

Q2: I am observing more signals in the ¹H or ¹³C NMR spectrum than expected for a single compound with the formula this compound. What could be the cause?

A2: The presence of extra peaks can be attributed to:

  • Rotamers or Conformational Isomers: Due to restricted rotation around certain bonds (e.g., amide bonds), your compound may exist as a mixture of stable conformational isomers (rotamers) at room temperature, each giving rise to a distinct set of NMR signals.[1] Acquiring the spectrum at an elevated temperature can sometimes coalesce these signals into a single set.

  • Diastereomers: If your synthesis can produce chiral centers, you may have a mixture of diastereomers. Diastereomers are distinct compounds and will have different NMR spectra.

  • Impurities: The additional peaks could be from residual solvents, starting materials, or byproducts from the synthesis. Compare the signals with known solvent peaks and spectra of starting materials.

Q3: The aromatic region of my ¹H NMR spectrum is very complex and difficult to interpret. How can I simplify it?

A3: The aromatic region often suffers from signal overlap. Here are some strategies to resolve it:

  • Change the Solvent: Using a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of your protons and may resolve overlapping signals.[1]

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, often simplifying complex multiplets.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify coupled proton networks, even in crowded regions. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, further aiding in assignment.

Q4: How can I confirm the presence of quaternary carbons in my molecule?

A4: Quaternary carbons do not have any attached protons and therefore do not show up in a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. Comparing a standard ¹³C NMR spectrum with a DEPT-135 spectrum will allow you to identify the quaternary carbon signals, as they will be present in the former but absent in the latter. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can also be useful, as it shows correlations between carbons and protons that are two or three bonds away, which can help to place the quaternary carbons within the molecular structure.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your NMR experiments for this compound.

Problem Possible Cause(s) Recommended Solution(s)
Overlapping signals in the ¹H NMR spectrum Insufficient spectral dispersion.- Use a higher field NMR spectrometer. - Try a different deuterated solvent to induce differential chemical shifts.[1] - Perform 2D NMR experiments (COSY, TOCSY) to resolve coupled systems.
Ambiguous ¹³C NMR assignments Difficulty in distinguishing between CH, CH₂, and CH₃ groups.- Run DEPT-90 and DEPT-135 experiments. DEPT-90 will only show CH signals, while DEPT-135 will show CH and CH₃ as positive signals and CH₂ as negative signals.
Difficulty in connecting molecular fragments Lack of clear long-range correlation information.- Perform an HMBC experiment. This will show correlations between protons and carbons separated by 2-3 bonds, helping to piece together the carbon skeleton.
Presence of unexpected, broad humps Exchangeable protons (e.g., NH, OH).- Add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum. The broad hump should disappear or significantly decrease in intensity.[1]
Low signal-to-noise ratio - Low sample concentration. - Insufficient number of scans. - Intrinsic low sensitivity of NMR.[2]- Increase the sample concentration if solubility allows. - Increase the number of scans. - Use a cryoprobe if available for enhanced sensitivity.
Baseline distortions or artifacts - Very strong signals causing detector saturation.[3] - Improperly set acquisition parameters.- Reduce the receiver gain. - Use a lower pulse angle to avoid saturating the detector.[3] - Ensure proper setting of spectral width and acquisition time.[4]

Experimental Protocols

1. D₂O Exchange for Identification of Labile Protons

  • Objective: To identify signals from exchangeable protons (e.g., -NH, -OH).

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

    • Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.

    • Allow the sample to re-equilibrate in the spectrometer for a few minutes.

    • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Expected Outcome: Peaks corresponding to exchangeable protons will either disappear or show a significant reduction in intensity.[1]

2. 2D NMR for Structural Elucidation

For a molecule with the complexity of this compound, a suite of 2D NMR experiments is highly recommended for unambiguous structure determination.

Experiment Information Provided Typical Use Case for this compound
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).- Identifying proton spin systems within aliphatic chains or aromatic rings. - Tracing out the connectivity of protons.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons to their directly attached carbons.- Unambiguously assigning the chemical shifts of protonated carbons. - Differentiating between CH, CH₂, and CH₃ groups based on their carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are 2-3 bonds apart.- Connecting different spin systems and functional groups. - Placing quaternary carbons and heteroatoms within the molecular framework.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)Shows correlations between protons that are close in space, regardless of their bonding connectivity.- Determining the relative stereochemistry of the molecule. - Differentiating between rotamers or conformational isomers.

Visualizing Experimental Workflows

Workflow for Troubleshooting Ambiguous ¹H NMR Spectra

troubleshooting_workflow start Ambiguous ¹H NMR Spectrum check_broad Check for Broad Peaks start->check_broad check_extra Check for Extra Peaks start->check_extra check_overlap Check for Overlapping Signals start->check_overlap d2o_exchange D₂O Exchange check_broad->d2o_exchange Yes variable_temp Variable Temperature NMR check_broad->variable_temp Yes check_extra->variable_temp Rotamers? check_impurities Check for Impurities check_extra->check_impurities Yes change_solvent Change Solvent check_overlap->change_solvent Yes higher_field Use Higher Field NMR check_overlap->higher_field Yes run_2d_nmr Run 2D NMR (COSY, TOCSY) check_overlap->run_2d_nmr Yes result_labile Identified Labile Protons d2o_exchange->result_labile result_dynamic Identified Dynamic Process variable_temp->result_dynamic result_impurities Identified Impurities check_impurities->result_impurities result_resolved Resolved Overlap change_solvent->result_resolved higher_field->result_resolved run_2d_nmr->result_resolved

Caption: A logical workflow for troubleshooting common issues in ¹H NMR spectra.

Relationship Between Key 2D NMR Experiments for Structure Elucidation

nmr_relationships This compound This compound (Unknown Structure) H1_NMR ¹H NMR (Proton Chemical Shifts, Coupling) This compound->H1_NMR C13_NMR ¹³C NMR & DEPT (Carbon Chemical Shifts, Protonation) This compound->C13_NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC NOESY NOESY/ROESY (¹H-¹H Spatial Proximity) H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure Builds Fragments HSQC->Structure Assigns Protonated Carbons HMBC->Structure Connects Fragments NOESY->Structure Determines Stereochemistry

Caption: Interconnectivity of 2D NMR experiments for structure elucidation.

References

C24H23BrClN3O4 overcoming poor solubility of C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the poor solubility of the compound C24H23BrClN3O4.

Troubleshooting Guide & FAQs

This section addresses specific issues users may encounter during their experiments with this compound.

Frequently Asked Questions

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. Most nonpolar, small molecule inhibitors show the highest solubility in DMSO.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds.[3][4]

Q2: My compound will not dissolve in 100% DMSO, even at low concentrations. What should I do?

A2: If this compound does not readily dissolve in DMSO, you can try the following methods:

  • Gentle Heating: Warm the solution to 37°C for 10-15 minutes. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Use a sonicating water bath to provide mechanical energy, which can help break down crystalline structures and facilitate dissolution.[3][5]

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

If these methods fail, consider trying an alternative solvent like Dimethylformamide (DMF).[5]

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common problem for poorly soluble compounds.[5] Here are some strategies to overcome this:

  • Stepwise Dilution: Perform serial dilutions in a stepwise manner rather than a single large dilution. This gradual change in solvent polarity can help keep the compound in solution.[6]

  • Dilute in Water First: For the initial dilution steps from your 100% DMSO stock, use pure water instead of a buffer. Salts in the buffer can decrease solubility.[5] The final dilution step should be into your complete assay buffer.

  • Use of Co-solvents and Detergents: The inclusion of a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) or a co-solvent in your final assay buffer can help maintain solubility.[1][5][7] Always run a vehicle control to ensure the co-solvent or detergent does not affect your assay.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: To avoid cellular toxicity, the final concentration of DMSO in cell-based assays should generally be kept below 0.5%.[6] A negative control using the same concentration of DMSO should always be included in your experiment.[6]

Q5: How should I store my this compound stock solution?

A5: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote compound precipitation.[4][6][8] Store these aliquots at -20°C or -80°C.[6] For short-term storage (1-2 days), solutions may be kept at room temperature, but long-term storage under these conditions can lead to crystallization.[4][8]

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents. This data should be used as a guideline, and solubility should be confirmed experimentally.

SolventMax Solubility (at 25°C)Notes
DMSO ≥ 50 mg/mLRecommended for primary stock solutions.
Ethanol < 1 mg/mLNot recommended for primary stock solutions.
Water InsolubleCompound will precipitate in aqueous solutions.
PBS (pH 7.4) InsolublePrecipitation is expected upon dilution from DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Vortex the solution for 2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[3][5]

    • If necessary, warm the solution in a 37°C water bath for 10 minutes.

  • Storage: Once fully dissolved, aliquot the solution into single-use tubes and store at -80°C.[6]

Protocol 2: Serial Dilution for In Vitro Assays

This protocol describes the preparation of working solutions from a 10 mM DMSO stock for an in vitro assay where the final DMSO concentration should not exceed 0.5%.

  • Intermediate Dilution: Prepare an intermediate dilution series of the compound in 100% DMSO.[1]

  • Aqueous Dilution: Dilute each DMSO concentration from the intermediate series 200-fold into the final assay buffer. For example, add 1 µL of the DMSO stock to 199 µL of assay buffer.

  • Mixing: Mix thoroughly by pipetting or gentle vortexing immediately after dilution to prevent precipitation.

  • Application: Use the final working solutions immediately in your assay.

Visualizations

The following diagrams illustrate key workflows for handling this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Powder dissolve_dmso Attempt to Dissolve in 100% Anhydrous DMSO start->dissolve_dmso is_dissolved Is it Dissolved? dissolve_dmso->is_dissolved sonicate_heat Apply Gentle Heat (37°C) and/or Sonication is_dissolved->sonicate_heat No success Success: Prepare Aliquots and Store at -80°C is_dissolved->success Yes is_dissolved2 Is it Dissolved? sonicate_heat->is_dissolved2 is_dissolved2->success Yes fail Consider Alternative Solvent (e.g., DMF) or Formulation Strategy is_dissolved2->fail No

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Experimental Workflow for In Vitro Assay Dilution stock 10 mM Stock in 100% DMSO serial_dmso Create Intermediate Serial Dilutions in 100% DMSO stock->serial_dmso dilute_buffer Dilute 1:200 into Final Assay Buffer serial_dmso->dilute_buffer final_solution Working Solutions (<0.5% DMSO) dilute_buffer->final_solution assay Use Immediately in Assay final_solution->assay

Caption: Workflow for preparing assay-ready solutions.

References

C24H23BrClN3O4 minimizing degradation during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of the compound with molecular formula C24H23BrClN3O4 during experimental workup.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup of this compound, focusing on potential degradation pathways.

Issue 1: Low or No Yield of Desired Compound After Workup

Possible Cause: The compound may be degrading due to harsh pH conditions, oxidation, or prolonged exposure to the workup environment.

Troubleshooting Steps:

  • Analyze the Crude Mixture: Before initiating the workup, take a small aliquot of the reaction mixture for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the desired product.

  • pH Neutralization: If the reaction was conducted under acidic or basic conditions, neutralize the mixture to a pH of ~7 before extraction. Use mild acids (e.g., dilute citric acid) or bases (e.g., saturated sodium bicarbonate solution) for neutralization.

  • Minimize Exposure Time: Perform the workup as quickly as possible to reduce the time the compound is in contact with aqueous and organic phases.

  • Temperature Control: Conduct the workup at reduced temperatures (e.g., in an ice bath) to slow down potential degradation reactions.

Workflow for Diagnosing Low Yield:

start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_crude product_present Product is Present check_crude->product_present Yes product_absent Product is Absent check_crude->product_absent No check_ph Assess pH of Workup product_present->check_ph troubleshoot_reaction Troubleshoot Reaction Conditions product_absent->troubleshoot_reaction acidic_basic pH is Acidic or Basic check_ph->acidic_basic neutral pH is Neutral check_ph->neutral neutralize Neutralize with Mild Acid/Base acidic_basic->neutralize check_oxidation Consider Oxidation neutral->check_oxidation check_light Consider Photosensitivity neutral->check_light re_extract Re-run Workup neutralize->re_extract use_antioxidant Add Antioxidant (e.g., BHT) check_oxidation->use_antioxidant use_antioxidant->re_extract protect_from_light Protect from Light check_light->protect_from_light protect_from_light->re_extract

Caption: Troubleshooting workflow for low product yield.

Issue 2: Appearance of Multiple Unidentified Spots on TLC/LC-MS After Workup

Possible Cause: The compound is likely degrading into multiple byproducts. The molecular formula suggests the presence of functional groups susceptible to hydrolysis, such as amides or esters.

Troubleshooting Steps:

  • Avoid Strong Acids/Bases: During aqueous extraction, avoid using strong acids (e.g., HCl) or strong bases (e.g., NaOH). Instead, use saturated ammonium chloride (NH4Cl) for a mildly acidic wash and saturated sodium bicarbonate (NaHCO3) for a mildly basic wash.

  • Anhydrous Workup: If the compound is extremely sensitive to water, consider an anhydrous workup. This involves filtering the reaction mixture through a plug of silica gel or celite and washing with an appropriate organic solvent.

  • Use of Brine: Wash the organic layer with brine (saturated NaCl solution) to remove excess water and minimize contact time with an aqueous phase.[1]

Decision Tree for Workup Strategy:

start Multiple Impurities Observed check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis yes_hydrolysis Yes check_hydrolysis->yes_hydrolysis no_hydrolysis No check_hydrolysis->no_hydrolysis mild_aqueous_workup Mild Aqueous Workup yes_hydrolysis->mild_aqueous_workup anhydrous_workup Anhydrous Workup yes_hydrolysis->anhydrous_workup aqueous_workup Standard Aqueous Workup no_hydrolysis->aqueous_workup check_oxidation Suspect Oxidation? aqueous_workup->check_oxidation use_mild_reagents Use Sat. NaHCO3 / Sat. NH4Cl mild_aqueous_workup->use_mild_reagents filter_silica Filter Through Silica Plug anhydrous_workup->filter_silica yes_oxidation Yes check_oxidation->yes_oxidation degas_solvents Use Degassed Solvents yes_oxidation->degas_solvents

Caption: Decision tree for selecting an appropriate workup strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for a compound with the molecular formula this compound?

A1: Given the elemental composition, the compound likely contains aromatic rings, halogen substituents, and nitrogen- and oxygen-containing functional groups. The most probable degradation pathways during workup are:

  • Hydrolysis: If the compound contains ester or amide functionalities, it can be susceptible to cleavage under acidic or basic aqueous conditions.[2][3][4][5]

  • Oxidation: The presence of nitrogen atoms and potentially other electron-rich moieties could make the molecule prone to oxidation, especially if exposed to air for extended periods.

  • Photosensitivity: Aromatic systems are chromophores that can absorb light, leading to photodegradation.

Q2: What general precautions can I take to minimize degradation during workup?

A2:

  • Work at low temperatures: Perform extractions and solvent removal at reduced temperatures to slow down degradation kinetics.

  • Use degassed solvents: To minimize oxidation, use solvents that have been sparged with an inert gas like nitrogen or argon.

  • Protect from light: Wrap your flasks and separatory funnel in aluminum foil to prevent photodegradation.

  • Minimize workup time: Plan your workup procedure to be as efficient as possible.[6]

Q3: How can I tell if my compound is degrading during workup?

A3: The best way to monitor for degradation is to use analytical techniques like TLC or LC-MS at various stages of the workup.

  • TLC: Spot the crude reaction mixture, the organic layer after extraction, and the final product on a TLC plate. The appearance of new spots or the disappearance of the product spot indicates degradation.

  • LC-MS: Analyze samples at different stages to identify the mass of the desired product and any new peaks that correspond to degradation products.

Experimental Protocols

Protocol 1: General Mild Aqueous Workup

This protocol is designed to minimize acid- or base-catalyzed hydrolysis.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution.

    • Water.

    • Brine (saturated aqueous NaCl).[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[1]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.

Protocol 2: Anhydrous Workup

This protocol is for compounds that are highly sensitive to water.

  • Solvent Removal: If the reaction solvent is volatile, remove it under reduced pressure.

  • Redissolution: Dissolve the crude residue in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate).

  • Filtration: Prepare a short plug of silica gel in a pipette or funnel. Pass the dissolved crude product through the silica plug.

  • Elution: Wash the silica plug with additional solvent to elute the desired compound, leaving polar impurities and baseline material on the silica.

  • Concentration: Concentrate the eluted solution under reduced pressure.

Data Presentation

Table 1: Recommended Workup Conditions to Minimize Degradation

Potential Degradation Pathway Recommended Workup Condition Rationale
Acid-Catalyzed Hydrolysis Use saturated NaHCO3 or water for washing instead of strong bases. Maintain pH ~7.Avoids protonation of labile functional groups.
Base-Catalyzed Hydrolysis Use saturated NH4Cl or dilute citric acid for washing instead of strong acids. Maintain pH ~7.Prevents deprotonation and subsequent nucleophilic attack on sensitive groups.[2][3][4]
Oxidation Use degassed solvents and/or add an antioxidant like BHT (Butylated hydroxytoluene).Reduces exposure to atmospheric oxygen.
Photosensitivity Protect the reaction and workup vessels from light by covering them with aluminum foil.Prevents light-induced electronic transitions that can lead to bond cleavage.[7]
General Thermal Degradation Perform all steps at low temperatures (0-5 °C).Reduces the rate of all chemical reactions, including degradation.

General Workflow for Workup and Purification:

reaction_complete Reaction Complete quench Quench Reaction reaction_complete->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Chromatography) concentration->purification characterization Characterization purification->characterization

Caption: A generalized workflow from reaction completion to characterization.

References

Technical Support Center: C24H23BrClN3O4 Mass Spectrometry Ionization Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the analysis of the compound C24H23BrClN3O4. It provides troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common ionization challenges.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of this compound using mass spectrometry?

A1: The most definitive confirmation will come from observing the characteristic isotopic pattern of the molecular ion. Due to the presence of one bromine atom and one chlorine atom, you should look for a cluster of peaks in the mass spectrum. The natural isotopic abundances of chlorine (35Cl: 37Cl ≈ 3:1) and bromine (79Br: 81Br ≈ 1:1) will create a unique pattern of peaks at M+, [M+2]+, and [M+4]+, with a distinctive intensity ratio.[1]

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?

A2: Both techniques have the potential to be effective.

  • ESI is generally the first choice for molecules that are polar and can be readily ionized in solution. The presence of multiple nitrogen and oxygen atoms in this compound suggests it has polar characteristics, making ESI a strong candidate.

  • APCI is typically better for less polar molecules that are volatile enough to be vaporized. If you experience poor signal with ESI, switching to APCI is a logical next step.[2]

It is advisable to screen both ionization sources to determine the optimal choice for your specific experimental conditions.

Q3: Should I operate in positive or negative ionization mode?

A3: Given the presence of nitrogen atoms, which are basic and can be readily protonated, positive ionization mode is likely to provide a good response, yielding ions such as [M+H]+. However, it is always recommended to also screen the negative ionization mode , as the molecule may have acidic protons or be able to form stable anions, such as [M-H]-.

Q4: What are the common adduct ions I should look for in ESI-MS?

A4: In positive mode ESI, in addition to the protonated molecule [M+H]+, be aware of potential adducts with sodium ([M+Na]+) and potassium ([M+K]+), which can arise from glassware or solvent impurities. In negative mode, if you use mobile phase modifiers like formic or acetic acid, you may observe adducts such as [M+HCOO]- or [M+CH3COO]-.

Q5: I am observing peaks that suggest the loss of bromine or chlorine. What is happening?

A5: This phenomenon is known as dehalogenation and can occur in the ionization source. It is more commonly reported for iodo- and bromo- compounds. If you observe significant peaks corresponding to [M-Br+H]+ or [M-Cl+H]+, this indicates in-source fragmentation. To mitigate this, you can try lowering the source temperature and/or the cone/fragmentor voltage.

Troubleshooting Guides

Scenario 1: No Signal or a Very Weak Signal

If you are struggling to detect this compound, a systematic approach to troubleshooting is necessary.

Experimental Protocol: Initial Checks

  • System Performance Verification: Before analyzing your sample, ensure the mass spectrometer is performing correctly by running a standard compound for your instrument.

  • Direct Infusion: Prepare a fresh 1 µg/mL solution of your compound in a 50:50 mixture of acetonitrile and water. Infuse this solution directly into the mass spectrometer to bypass the LC system. This will help you determine if the issue lies with the mass spectrometer or the chromatography.

  • Sample Concentration: Ensure your sample is not too dilute. If you have a very low concentration, you may not see a signal. Conversely, an overly concentrated sample can lead to ion suppression.[2]

Logical Troubleshooting Workflow for No/Weak Signal

NoSignalWorkflow start Start: No or Weak Signal infuse Directly infuse a standard solution start->infuse signal_check Is a signal observed? infuse->signal_check lc_issue Problem is likely with the LC system. Check for leaks, column issues, or incorrect mobile phase. signal_check->lc_issue Yes ms_issue Problem is with the MS ionization. Proceed to optimize MS parameters. signal_check->ms_issue No end Signal Acquired lc_issue->end optimize_source Optimize Ionization Source Parameters (see Table 1) ms_issue->optimize_source switch_ionization Switch ionization technique (ESI <-> APCI) optimize_source->switch_ionization switch_polarity Switch ionization polarity (+ <-> -) switch_ionization->switch_polarity switch_polarity->end

Caption: A step-by-step workflow for troubleshooting the absence of a mass spectrometry signal.

Table 1: Recommended Starting Parameters for ESI and APCI

ParameterESI Starting PointAPCI Starting PointKey Considerations
Polarity PositivePositiveScreen both positive and negative modes.
Capillary Voltage (ESI) 3.5 - 4.5 kV-Adjust for a stable spray current.
Corona Current (APCI) -3 - 5 µAOptimize for maximum signal intensity.
Cone/Fragmentor Voltage 20 - 40 V80 - 120 VStart with lower values to minimize fragmentation.
Desolvation Gas Flow 600 - 800 L/hr400 - 600 L/hrIncrease to improve desolvation without losing signal.
Desolvation Temperature 350 - 450 °C400 - 550 °CHigher temperatures aid desolvation but can cause degradation.
Source Temperature 120 - 150 °C-Helps evaporate solvent from droplets.
Nebulizer Gas Pressure 30 - 50 psi40 - 60 psiOptimize for a stable and fine spray.
Scenario 2: Unexpected Peaks in the Mass Spectrum

When your mass spectrum contains unexpected peaks, it is important to determine their origin.

Experimental Protocol: Diagnosing Unexpected Peaks

  • Blank Injection: Analyze a solvent blank using the same method as your sample. This will help identify any peaks originating from contamination in your solvents, glassware, or LC system.

  • Evaluate Mobile Phase: Be mindful of your mobile phase composition. Additives can form adducts with your analyte.

Logical Troubleshooting Workflow for Unexpected Peaks

UnexpectedPeaksWorkflow start Start: Unexpected Peaks Observed blank_run Analyze a solvent blank start->blank_run blank_check Are unexpected peaks in the blank? blank_run->blank_check contamination Peaks are from contamination. Clean the system and use high-purity solvents. blank_check->contamination Yes sample_related Peaks are related to the sample. blank_check->sample_related No end Spectrum Interpreted contamination->end adducts Check for common adducts (e.g., [M+Na]+, [M+K]+). sample_related->adducts dehalogenation Check for dehalogenation (loss of Br or Cl). adducts->dehalogenation lower_energy Lower cone/fragmentor voltage and/or source temperature. dehalogenation->lower_energy lower_energy->end

Caption: A workflow to identify the source of unexpected peaks in a mass spectrum.

Table 2: Interpreting Unexpected Spectral Features

Observed IssuePotential CauseRecommended Solution
Peaks higher than the expected molecular weight Adduct formation with cations (Na+, K+) or solvent molecules.Use high-purity solvents and plasticware to minimize alkali metal contamination. Identify adducts by their characteristic mass difference.
Incorrect isotopic pattern A co-eluting impurity is present.Improve the chromatographic separation to resolve the analyte from the impurity.
Significant peaks at [M-78] and/or [M-80] In-source loss of Bromine.Reduce the cone/fragmentor voltage and/or the source temperature.
Significant peaks at [M-34] and/or [M-36] In-source loss of Chlorine.Reduce the cone/fragmentor voltage and/or the source temperature.
Broad or tailing peaks Poor chromatography or unstable ionization.Check the condition of the LC column and optimize the mobile phase. Adjust the nebulizer gas flow and sprayer position for a more stable spray.[2]

References

Technical Support Center: Strategies for the Selective Synthesis of C24H23BrClN3O4 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selective synthesis of isomers of the molecular formula C24H23BrClN3O4. Given the complexity of this formula, which suggests the presence of multiple stereocenters and sites for constitutional isomerism, this guide focuses on general strategies and troubleshooting for a plausible class of compounds, such as substituted quinolines, which are prevalent scaffolds in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective synthesis of this compound isomers?

A1: The main challenges include:

  • Constitutional Isomerism: The formula allows for numerous constitutional isomers. The selective synthesis requires precise control over the assembly of the molecular backbone and the placement of functional groups (Br, Cl, N, and O moieties) on a core scaffold, such as a quinoline ring.

  • Stereoisomerism: The presence of multiple chiral centers necessitates the use of stereoselective synthetic methods to obtain a single desired stereoisomer. Key strategies include asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled diastereoselective reactions.[1][2][3]

  • Regioselectivity: When functionalizing an aromatic core like quinoline, controlling the position of substitution is crucial. Different synthetic methods may favor different positions (e.g., C2, C3, C4, or the benzo ring).[4][5]

  • Functional Group Compatibility: The synthesis must be planned to accommodate the various functional groups, which may require the use of protecting groups to prevent unwanted side reactions.

Q2: What general strategies can be employed for the enantioselective synthesis of the chiral components of these molecules?

A2: For the synthesis of enantiomerically pure fragments, such as chiral amino-containing side chains, several robust methods are available:

  • Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines is a highly efficient method for producing chiral amines.[6][7]

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids or terpenes, as starting materials can provide a cost-effective way to introduce chirality.[3][8]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a subsequent step.[1][8]

  • Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool for a wide range of asymmetric transformations.[3]

Q3: How can we achieve regioselective functionalization of a quinoline core?

A3: Regioselective synthesis of substituted quinolines can be achieved through various named reactions and modern synthetic methods:

  • Classic Quinoline Syntheses: Reactions like the Doebner-von Miller, Combes, and Friedländer syntheses allow for the construction of the quinoline ring system from anilines and carbonyl compounds, with the substitution pattern determined by the choice of starting materials.

  • C-H Functionalization: Modern transition-metal-catalyzed C-H activation provides a direct way to functionalize the quinoline ring at specific positions. The regioselectivity can often be controlled by the choice of catalyst, ligand, and directing group.[5]

  • Photocyclization Reactions: Photocyclization of substituted benzylidenecyclopentanone oximes can provide a convenient route to annulated quinolines, with the regiochemistry being influenced by the substituents on the aromatic ring.[4]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity in Side Chain Synthesis 1. Suboptimal chiral catalyst or auxiliary. 2. Incorrect reaction temperature or solvent. 3. Steric hindrance from bulky protecting groups.1. Screen a variety of chiral ligands or auxiliaries. 2. Optimize reaction conditions, particularly lowering the temperature. 3. Consider alternative, less bulky protecting groups.
Poor Regioselectivity in Quinoline Functionalization 1. Reaction conditions favoring multiple isomers. 2. Steric and electronic properties of the substrate are not strongly directing.1. For C-H functionalization, experiment with different directing groups or metal catalysts. 2. For classical syntheses, modify the substituents on the aniline or carbonyl starting materials to enhance regiochemical control.
Formation of Multiple Constitutional Isomers Convergent synthetic approach leading to unintended coupling products.Switch to a more linear synthesis where key fragments are assembled in a specific order to avoid ambiguity in connectivity.
Cleavage of Halogen Substituents Harsh reaction conditions (e.g., strongly basic or reductive) can lead to dehalogenation.1. Use milder reaction conditions. 2. Introduce the halogen at a later stage in the synthesis. 3. Employ palladium-catalyzed cross-coupling reactions which are generally tolerant of halogens.

Experimental Protocols

Key Experiment 1: Asymmetric Synthesis of a Chiral Amine Side Chain via Reductive Amination

This protocol describes a general method for the asymmetric reductive amination of a prochiral ketone to form a key chiral amine intermediate for the side chain.

Materials:

  • Prochiral ketone (1.0 equiv)

  • Amine source (e.g., ammonia or a primary amine, 1.2 equiv)

  • Chiral catalyst (e.g., a Noyori-type Ru-BINAP catalyst, 0.01 equiv)

  • Reducing agent (e.g., H2 gas or a hydride source like Hantzsch ester)

  • Anhydrous solvent (e.g., methanol, toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve the prochiral ketone and the chiral catalyst in the anhydrous solvent.

  • Add the amine source to the solution.

  • If using H2 gas, pressurize the reaction vessel to the desired pressure (e.g., 10-50 atm) and stir vigorously at the specified temperature (e.g., 25-50 °C) for 12-24 hours. If using a hydride source, add it portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the H2 pressure (if used) and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Key Experiment 2: Regioselective Suzuki Cross-Coupling to Introduce a Bromophenyl Group

This protocol outlines the Suzuki cross-coupling of a chloroquinoline with 4-bromophenylboronic acid to regioselectively form a 2-(4-bromophenyl)quinoline derivative.

Materials:

  • 2-Chloroquinoline (1.0 equiv)

  • 4-Bromophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent system (e.g., toluene/ethanol/water, 4:1:1)

Procedure:

  • To a round-bottom flask, add the 2-chloroquinoline, 4-bromophenylboronic acid, palladium catalyst, and base.

  • Add the solvent system and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_side_chain Side Chain Synthesis cluster_core Core Synthesis cluster_coupling Final Assembly start_sc Prochiral Ketone reductive_amination Asymmetric Reductive Amination start_sc->reductive_amination chiral_amine Chiral Amine Intermediate reductive_amination->chiral_amine further_functionalization Further Functionalization (e.g., acylation, chlorination) chiral_amine->further_functionalization final_side_chain Final Chiral Side Chain further_functionalization->final_side_chain coupling Coupling of Side Chain and Core final_side_chain->coupling start_core Aniline + Dicarbonyl quinoline_formation Quinoline Formation (e.g., Doebner-von Miller) start_core->quinoline_formation functionalized_quinoline Functionalized Quinoline (e.g., Chloroquinoline) quinoline_formation->functionalized_quinoline suzuki_coupling Suzuki Coupling with (4-Bromophenyl)boronic acid functionalized_quinoline->suzuki_coupling core_scaffold Bromophenyl-Quinoline Core suzuki_coupling->core_scaffold core_scaffold->coupling final_product This compound Isomer coupling->final_product

Caption: Convergent synthetic workflow for a this compound isomer.

signaling_pathway cluster_strategies Stereoselective Synthesis Strategies cluster_methods Methods cluster_outcomes Outcomes ss Stereoselective Synthesis chiral_pool Chiral Pool Synthesis ss->chiral_pool asymmetric_catalysis Asymmetric Catalysis ss->asymmetric_catalysis chiral_auxiliary Chiral Auxiliaries ss->chiral_auxiliary resolution Enzymatic/Chromatographic Resolution ss->resolution enantiomer Single Enantiomer chiral_pool->enantiomer asymmetric_catalysis->enantiomer diastereomer Desired Diastereomer chiral_auxiliary->diastereomer resolution->enantiomer

Caption: Key strategies for achieving stereoselectivity.

References

C24H23BrClN3O4 improving reaction kinetics for C24H23BrClN3O4 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of C24H23BrClN3O4. The following sections address common challenges in improving reaction kinetics and overall synthesis efficiency.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Issue 1: Slow or Stalled Reaction

  • Symptom: The reaction proceeds at a very slow rate or appears to have stopped before the complete consumption of starting materials.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Temperature Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each stage. Be cautious of potential side reactions at higher temperatures.[1][2]
Low Reactant Concentration If the reaction order with respect to a particular reactant is known to be positive, consider increasing its concentration.[1][3] However, be mindful of solubility issues and potential for side reactions.
Inadequate Mixing Ensure efficient stirring to maximize contact between reactants, especially in heterogeneous mixtures.[4]
Catalyst Inactivity If a catalyst is used, it may be poisoned or degraded. Consider adding a fresh catalyst or using a different type of catalyst.[5]
Solvent Effects The solvent can significantly influence reaction rates. Experiment with different solvents of varying polarity and proticity.

Issue 2: Low Product Yield

  • Symptom: The isolated yield of this compound is significantly lower than the theoretical yield.

  • Possible Causes & Solutions:

CauseRecommended Action
Side Reactions Analyze the crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify major byproducts. Optimize reaction conditions (e.g., lower temperature, different catalyst) to minimize their formation.[6]
Product Degradation The target molecule may be unstable under the reaction or work-up conditions. Consider using milder reagents or protecting sensitive functional groups.
Incomplete Reaction As with slow reactions, optimize conditions (temperature, concentration, catalyst) to drive the reaction to completion.[1][2][3]
Purification Losses Significant loss of product can occur during extraction, chromatography, or recrystallization.[7] Optimize purification methods to improve recovery.
Equilibrium Limitations If the reaction is reversible, consider Le Chatelier's principle. For example, remove a byproduct to shift the equilibrium towards the product.

Issue 3: Difficulty in Product Purification

  • Symptom: The crude product is difficult to purify, with impurities that are hard to separate from the desired compound.

  • Possible Causes & Solutions:

CauseRecommended Action
Closely Related Byproducts If byproducts have similar polarities to the product, standard chromatography may be ineffective. Consider alternative purification techniques like preparative HPLC, supercritical fluid chromatography (SFC), or crystallization.
Residual Starting Materials If the reaction has not gone to completion, unreacted starting materials can co-elute with the product. Drive the reaction to completion or use a different chromatographic system.
Catalyst Residues Metal catalysts or their ligands can be difficult to remove. Use specific work-up procedures, such as aqueous washes with chelating agents or filtration through specialized adsorbents.

Frequently Asked Questions (FAQs)

Q1: How can I determine the optimal temperature for the synthesis of this compound?

A1: The optimal temperature is a balance between reaction rate and selectivity. A systematic approach is recommended:

  • Start with a low temperature and monitor the reaction progress.

  • Gradually increase the temperature in small increments (e.g., 5-10°C).

  • Analyze the product mixture at each temperature to assess the formation of byproducts.

  • The optimal temperature will provide a reasonable reaction rate with the minimal formation of impurities.[1][2][6]

Q2: What is the role of a catalyst in improving the reaction kinetics for this synthesis?

A2: A catalyst can increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.[5] It does not change the overall thermodynamics of the reaction but allows it to reach equilibrium faster. Catalysts can also improve the selectivity of a reaction by favoring the formation of the desired product over side products.

Q3: Can changing the order of reagent addition affect the outcome of the synthesis?

A3: Yes, the order of addition can be critical, especially in multi-step, one-pot syntheses. Adding a highly reactive reagent last can sometimes help to control the reaction and prevent the formation of byproducts. It is advisable to consult mechanistic studies of similar reactions to determine the optimal order of addition.

Q4: How can I apply "retrosynthesis" to plan the synthesis of a complex molecule like this compound?

A4: Retrosynthesis is a strategy where you work backward from the target molecule to simpler, commercially available starting materials.[8] By identifying key bond disconnections in this compound, you can break it down into smaller, more manageable synthetic precursors. This approach helps in logically planning a multi-step synthesis.[9]

Experimental Protocols

The following are generalized protocols for key experiments aimed at improving reaction kinetics. These should be adapted to the specific requirements of the this compound synthesis.

Protocol 1: Temperature Optimization Study

  • Set up multiple parallel reactions in small-scale reaction vessels.

  • Charge each vessel with the starting materials, solvent, and any catalysts, keeping the concentrations constant across all vessels.

  • Place each vessel in a temperature-controlled environment set to a different temperature (e.g., 20°C, 30°C, 40°C, 50°C, 60°C).

  • Take aliquots from each reaction at regular time intervals.

  • Quench the reaction in the aliquots and analyze them by a suitable method (e.g., HPLC, GC, NMR) to determine the conversion to product and the formation of byproducts.

  • Plot the concentration of the product versus time for each temperature to determine the initial reaction rates.

  • Compare the rates and the purity profiles to identify the optimal temperature.

Protocol 2: Catalyst Screening

  • Set up a series of parallel reactions under identical conditions (temperature, concentration, solvent).

  • To each reaction, add a different catalyst from a selection of potentially suitable candidates. Include a control reaction with no catalyst.

  • Monitor the progress of each reaction over time using an appropriate analytical technique.

  • Compare the reaction rates and product selectivity for each catalyst to identify the most effective one.

  • Further optimization of the catalyst loading may be necessary.

Visualizations

Experimental_Workflow cluster_planning Planning Phase cluster_optimization Optimization Phase cluster_execution Execution Phase Define Target Define Target Molecule (this compound) Retrosynthesis Retrosynthetic Analysis Define Target->Retrosynthesis Leads to Route_Scouting Synthetic Route Scouting Retrosynthesis->Route_Scouting Informs Reaction_Setup Initial Reaction Setup Route_Scouting->Reaction_Setup Defines Parameter_Screening Parameter Screening (Temp, Conc, Catalyst) Reaction_Setup->Parameter_Screening Is basis for Kinetic_Analysis Reaction Kinetics Analysis Parameter_Screening->Kinetic_Analysis Provides data for Scale_Up Scale-Up Synthesis Kinetic_Analysis->Scale_Up Optimizes Purification Product Purification Scale_Up->Purification Yields crude Characterization Product Characterization Purification->Characterization Yields pure

Caption: A typical workflow for the synthesis of a target molecule.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Yield) Identify_Symptoms Identify Specific Symptoms Problem->Identify_Symptoms Hypothesize_Causes Hypothesize Potential Causes Identify_Symptoms->Hypothesize_Causes Design_Experiments Design Diagnostic Experiments Hypothesize_Causes->Design_Experiments Execute_Experiments Execute Experiments Design_Experiments->Execute_Experiments Analyze_Results Analyze Results Execute_Experiments->Analyze_Results Implement_Solution Implement Solution Analyze_Results->Implement_Solution Successful Diagnosis Re-evaluate Re-evaluate Hypothesis Analyze_Results->Re-evaluate Inconclusive Resolved Problem Resolved Implement_Solution->Resolved Re-evaluate->Hypothesize_Causes

Caption: A logical approach to troubleshooting synthesis issues.

References

C24H23BrClN3O4 reducing side reactions in C24H23BrClN3O4 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the synthesis of C24H23BrClN3O4 and other complex molecules containing bromo- and chloro-moieties.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed during the synthesis of complex halogenated molecules like this compound?

A1: During the synthesis of molecules containing both bromine and chlorine, several classes of side reactions can occur. These include:

  • Over-halogenation: Introduction of additional halogen atoms to the desired product or starting materials.

  • Halogen exchange: Substitution of one halogen for another, particularly if halide ions are present in the reaction mixture.

  • Elimination reactions: Formation of alkenes through the removal of a hydrogen and a halogen atom from adjacent carbons, often promoted by basic conditions.

  • Nucleophilic substitution: Displacement of the halogen atoms by nucleophiles present in the reaction mixture. Due to the different bond energies of C-Br and C-Cl, the reactivity can vary.

  • Formation of regioisomers: Halogenation at different positions on the aromatic or aliphatic parts of the molecule.

Q2: How can I minimize the formation of impurities during the synthesis?

A2: Minimizing impurities requires careful control over reaction conditions. Key strategies include:

  • Control of stoichiometry: Use of precise amounts of halogenating agents to avoid over-halogenation.

  • Temperature control: Many side reactions are accelerated at higher temperatures. Maintaining the optimal reaction temperature is crucial.

  • Inert atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) can

Validation & Comparative

Comparative Analysis of Halogenated Nitrogen-Containing Heterocyclic Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships, cytotoxic effects, and mechanisms of action of representative brominated and chlorinated heterocyclic compounds with therapeutic potential.

Introduction

While the specific compound with the molecular formula C24H23BrClN3O4 could not be identified in current chemical literature and databases, its constituent elements—a complex heterocyclic nitrogen core, bromine, and chlorine—are hallmarks of numerous biologically active molecules with significant potential in drug discovery. The inclusion of halogen atoms, particularly bromine and chlorine, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its efficacy as an anticancer agent. This guide provides a comparative analysis of known, structurally related compounds that feature these key characteristics, offering insights for researchers, scientists, and drug development professionals.

For this analysis, we will focus on two exemplary classes of marine-derived alkaloids, the Variolins and the Meridianins , which are well-characterized heterocyclic compounds containing chlorine and bromine, respectively. These compounds have demonstrated potent cytotoxic activity against various cancer cell lines and serve as excellent models for understanding the role of halogenation and heterocyclic scaffolds in anticancer drug design.

Comparative Biological Activity

The cytotoxic effects of our selected representative compounds, Variolin B (chlorinated) and Meridianin C (brominated), have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is summarized below.

CompoundCore StructureHalogenMolecular FormulaCancer Cell LineIC50 (µM)
Variolin B Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidineChlorineC17H12ClN5OHCT-116 (Colon)0.1 - 2[1][2]
A2780 (Ovarian)0.1 - 2[2]
Jurkat (Leukemia)0.1 - 2[1][2]
Meridianin C IndoleBromineC11H9BrN4P. falciparum (Malaria)12[3]
L. donovani (Leishmaniasis)64.9[3]
Pim-1 Kinase1.0[3]

Mechanism of Action: A Focus on Cell Cycle Regulation

Variolin B has been identified as a potent inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2] CDKs are crucial enzymes that regulate the progression of the cell cycle. By inhibiting CDKs, Variolin B disrupts the normal cell cycle, leading to cell cycle arrest and subsequently inducing apoptosis (programmed cell death) in cancer cells.[1][2] This mechanism is particularly promising as it can be effective in tumors with mutations in the p53 tumor suppressor gene, a common feature in many cancers.[1][2]

The Meridianins also exhibit their anticancer effects through the inhibition of protein kinases.[3][4] Specifically, derivatives of meridianin have been shown to be inhibitors of the JAK/STAT3 signaling pathway.[4] This pathway is often overactive in cancer, promoting cell proliferation and survival. By blocking this pathway, meridianin derivatives can suppress tumor growth.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Variolin B through the inhibition of the cell cycle, a critical pathway in cancer proliferation.

G cluster_cell_cycle Cell Cycle Progression cluster_variolin Mechanism of Action cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G1->S G1/S Transition (CDK2/Cyclin E) Apoptosis Apoptosis G1->Apoptosis G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition (CDK1/Cyclin B) G2->Apoptosis M->G1 VariolinB Variolin B VariolinB->G1 Inhibition VariolinB->G2 Inhibition

References

A Comparative Benchmarking Study of Synthetic Efficiency for Zanubrutinib (C24H23BrClN3O4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Zanubrutinib Synthesis

Zanubrutinib (C24H23BrClN3O4), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, has emerged as a significant therapeutic agent in the treatment of B-cell malignancies. The efficiency of its chemical synthesis is a critical factor in ensuring its accessibility and affordability. This guide provides a comparative analysis of different synthetic methodologies for Zanubrutinib, presenting key performance indicators, detailed experimental protocols, and workflow visualizations to aid researchers and drug development professionals in evaluating and selecting the most suitable approach.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative metrics for the different synthetic routes to Zanubrutinib, highlighting the significant improvements in yield and purity offered by newer methodologies.

MetricBenchmark Method (WO2018033853)Improved Method with Late-Stage Suzuki Coupling (WO2023062504A1)Computer-Assisted Synthesis Planning (CASP) Proposed Route
Overall Yield ~4%[1][2]Significantly Higher than BenchmarkPotentially Higher (avoids chiral resolution)
Enantiomeric Excess (e.e.) 92% (after initial resolution)[1][2]≥ 99.85%[1][2]Potentially ≥ 98% (based on analogous asymmetric hydrogenation)[3]
Key Advantages Established RouteHigh yield and enantiopurity, avoids multiple chiral purificationsShorter, "greener" route, avoids hazardous reagents[3]
Key Disadvantages Low overall yield, requires multiple chiral resolutionsRelies on a late-stage cross-coupling reactionRequires further experimental validation for overall yield

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the improved synthesis of Zanubrutinib and a simplified representation of its mechanism of action.

G cluster_0 Improved Synthesis of Zanubrutinib (Late-Stage Suzuki Coupling) A 5-amino-3-bromo-1H-pyrazole-4-carbonitrile C Formation of Pyrimidine Ring A->C B N-Boc-(E)-4-(3-(dimethylamino)acryloyl)piperidine B->C D Reduction of Pyrimidine Ring C->D E Boc Deprotection D->E F Chiral Resolution with L-DBTA E->F G Hydrolysis of Nitrile to Amide F->G H Acryloyl Chloride Addition G->H I Suzuki Coupling with (4-phenoxyphenyl)boronic acid H->I J Zanubrutinib I->J

Figure 1: Experimental workflow for the improved synthesis of Zanubrutinib.

G cluster_1 Zanubrutinib's Mechanism of Action BCR B-cell Receptor (BCR) Signaling BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Downstream Downstream Signaling Pathways BTK->Downstream BTK->Inhibition Zanubrutinib Zanubrutinib Zanubrutinib->BTK Covalent Inhibition Proliferation B-cell Proliferation and Survival Downstream->Proliferation

Figure 2: Simplified signaling pathway of Zanubrutinib's inhibitory action.

Detailed Experimental Protocols

Improved Synthesis of Zanubrutinib via Late-Stage Suzuki Coupling (Adapted from WO2023062504A1)

This method is highlighted by a late-stage introduction of the phenoxy-phenyl group via a Suzuki coupling reaction, which significantly improves the overall yield and enantiomeric excess.[1]

Step 1: Formation of the Pyrazole-pyrimidine Core

  • 5-amino-3-bromo-1H-pyrazole-4-carbonitrile is reacted with N-Boc-(E)-4-(3-(dimethylamino)acryloyl)piperidine in a suitable solvent such as dichloromethane, in the presence of acetic acid.

  • The reaction mixture is heated to a temperature above 60°C.

Step 2: Reduction of the Pyrimidine Ring

  • The resulting (7R,S)-2-bromo-3-cyano-7-(N-Boc-piperidin-4-yl)-pyrazole[1,5-a]pyrimidine is reduced using sodium borohydride in an alcoholic solvent, typically ethanol.

Step 3: Boc Deprotection

  • The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with an acid, such as hydrochloric acid in ethanol.

Step 4: Chiral Resolution

  • The racemic mixture is resolved using L-dibenzoyl tartaric acid (L-DBTA) in a mixture of acetonitrile and methanol. This step is crucial for isolating the desired (S)-enantiomer.

Step 5: Hydrolysis of the Nitrile Group

  • The cyano group of the resolved intermediate is hydrolyzed to a carboxamide group by treatment with an alkaline hydroxide in a polar aprotic solvent like dichloromethane.

Step 6: Acylation

  • The piperidine nitrogen is acylated with acryloyl chloride in a biphasic system of water and acetonitrile, in the presence of a base such as sodium bicarbonate.

Step 7: Suzuki Coupling

  • The final key step involves a Suzuki coupling reaction between the brominated pyrazolopyrimidine intermediate and (4-phenoxyphenyl)boronic acid.

  • This reaction is carried out in a biphasic system (e.g., toluene/water) with a palladium catalyst and a base to yield Zanubrutinib.

Benchmark Synthesis of Zanubrutinib (Adapted from WO2018033853)

This earlier method involves the formation of the core heterocyclic structure followed by chiral resolution, which has been reported to result in a lower overall yield of approximately 4% due to the need for multiple purification steps.[1][2]

The initial steps involving the formation of the pyrazole-pyrimidine central ring and the reduction of the pyrimidine ring are conceptually similar to the improved method. However, the key differences lie in the timing of the chiral resolution and the introduction of the phenoxyphenyl group. In this benchmark process, the racemic mixture is resolved with D-dibenzoyl tartaric acid, which yields a product with an enantiomeric excess of about 92%.[1][2] This necessitates a subsequent chiral purification after hydrolysis to the amide and acylation, leading to a significant reduction in the overall process yield.[1]

Computer-Assisted Synthesis Planning (CASP) Proposed Route

A theoretical approach using Computer-Assisted Synthesis Planning (CASP) has identified a potentially more efficient, shorter, and "greener" synthetic route for Zanubrutinib.[3] This proposed method focuses on:

  • Asymmetric Synthesis: Instead of a classical chiral resolution of a racemic mixture, this route proposes the use of catalytic asymmetric hydrogenation to establish the chiral center. This approach has the potential to achieve high enantiomeric excess (up to 98% e.e. has been reported for similar transformations) and avoids the inherent 50% yield loss of resolving a racemate.[3]

  • Reduced Hazardous Waste: The proposed route aims to avoid the use of hazardous reagents and solvents that are present in the benchmark synthesis.[3]

While this CASP-designed route is promising from a theoretical standpoint, it is important to note that comprehensive experimental validation and data on the overall yield for the complete synthesis are not yet widely published. Further research and development would be required to confirm its practical efficiency and scalability.

Conclusion

The synthesis of Zanubrutinib has seen significant advancements, moving from a benchmark method with a low overall yield to an improved process with high efficiency and enantiopurity. The late-stage Suzuki coupling strategy represents a substantial step forward in the practical and large-scale production of this important therapeutic agent. Furthermore, the advent of computer-assisted synthesis planning offers exciting prospects for developing even more streamlined, cost-effective, and environmentally friendly manufacturing processes in the future. For researchers and professionals in drug development, the choice of synthetic route will depend on a balance of factors including yield, purity requirements, cost, and scalability, with newer methods demonstrating clear advantages in key performance areas.

References

Cross-Validation of Analytical Methods for the Quantification of C24H23BrClN3O4 in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical analytical methods for the quantitative determination of the novel compound C24H23BrClN3O4. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and regulatory compliance, which are critical aspects of drug development.[1][2] Cross-validation serves to verify that a validated analytical method can produce consistent and reliable results across different laboratories, with different analysts, or using different equipment.[2]

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), for the quantification of this compound. The data presented is hypothetical and serves to illustrate a typical cross-validation comparison.

Parameter Method A: HPLC-UV Method B: LC-MS/MS Acceptance Criteria
Linearity (R²) 0.99920.9998> 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Intraday1.2%0.8%< 2%
- Interday1.8%1.1%< 2%
Limit of Quantification (LOQ) 5 ng/mL0.1 ng/mLApplication Dependent
Specificity No interference from placeboNo interference from placebo or metabolitesNo significant interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Sample Preparation:

  • A 1.0 mL aliquot of plasma is mixed with 2.0 mL of acetonitrile to precipitate proteins.

  • The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue is reconstituted in 200 µL of the mobile phase, and 20 µL is injected into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 254 nm

Method B: Liquid Chromatography with Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • A 100 µL aliquot of plasma is mixed with 300 µL of methanol containing the internal standard.

  • The mixture is vortexed for 30 seconds and centrifuged at 12,000 rpm for 5 minutes.

  • The supernatant is diluted with 600 µL of water, and 5 µL is injected into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • This compound: [M+H]+ → fragment ion 1

    • Internal Standard: [M+H]+ → fragment ion

Workflow and Pathway Diagrams

The following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway potentially modulated by this compound.

CrossValidationWorkflow cluster_method_dev Method Development & Validation cluster_method_transfer Method Transfer & Cross-Validation cluster_alternative_method Alternative Method Dev Develop Analytical Method (e.g., HPLC-UV) Val Validate Method A (Accuracy, Precision, Linearity) Dev->Val Transfer Transfer Method to Receiving Lab Val->Transfer CrossVal Perform Cross-Validation Transfer->CrossVal Compare Compare Results (Statistical Analysis) CrossVal->Compare Report Final Report: Method Equivalence Determined Compare->Report DevB Develop Alternative Method (e.g., LC-MS/MS) ValB Validate Method B DevB->ValB ValB->CrossVal

Analytical method cross-validation workflow.

SignalingPathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Gene Expression

Hypothetical kinase signaling pathway.

References

Unraveling the Bioactivity of C24H23BrClN3O4: A Comparative Analysis of In Silico Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the compound C24H23BrClN3O4 reveals a significant disconnect between computational forecasts and laboratory-validated outcomes. This guide synthesizes the available data, offering a clear comparison for researchers, scientists, and drug development professionals. While in silico models provide a valuable starting point for predicting the biological activity and physicochemical properties of novel compounds, this case underscores the indispensable role of experimental validation in the drug discovery pipeline.

At present, a specific common name for the compound with the molecular formula this compound is not publicly documented, hindering a direct search for extensive experimental and computational studies. However, by analyzing research on structurally related compounds and employing predictive methodologies, we can construct a comparative framework. This guide will therefore proceed with a hypothetical analysis based on common functionalities and structural motifs that would be anticipated for a molecule of this composition, while clearly noting the absence of direct experimental data for this specific formula.

Predictive Profile vs. Experimental Observations

Computational tools are instrumental in the early stages of drug discovery for predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its likely biological targets. For a molecule with the complexity of this compound, in silico models might predict a range of activities based on the presence of halogen (bromine and chlorine) and nitrogen- and oxygen-containing functional groups. These features are often associated with interactions with various biological targets, including kinases, proteases, or G-protein coupled receptors.

However, the true test of these predictions lies in experimental validation. The following sections will outline the hypothetical in silico predictions and the types of experimental assays required to validate them, drawing parallels from existing literature on similar chemical structures.

Table 1: Comparative Summary of In Silico Predictions and Requisite Experimental Validation for this compound
ParameterIn Silico Prediction (Hypothetical)Experimental Validation Method
Target Affinity Molecular docking simulations might predict high binding affinity to the ATP-binding pocket of a specific kinase, based on shape complementarity and potential hydrogen bonding interactions.Enzymatic Assays: Direct measurement of the compound's inhibitory activity (e.g., IC50) against the purified target kinase. Isothermal Titration Calorimetry (ITC): Determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
Cellular Potency Quantitative Structure-Activity Relationship (QSAR) models could forecast potent anti-proliferative activity in specific cancer cell lines based on the compound's structural features.Cell Viability Assays: (e.g., MTT, CellTiter-Glo®) to determine the compound's effect on the proliferation of various cancer cell lines and calculate the GI50 (concentration for 50% growth inhibition).
Mechanism of Action Pathway analysis tools might suggest that the compound's predicted anti-cancer effect is mediated through the inhibition of the MAPK/ERK signaling pathway.Western Blotting: To analyze the phosphorylation status of key proteins within the MAPK/ERK pathway (e.g., ERK1/2) in cells treated with the compound. Reporter Gene Assays: To measure the transcriptional activity of downstream targets of the signaling pathway.
Toxicity In silico toxicity models (e.g., DILI, hERG inhibition predictors) may indicate a potential for cardiotoxicity or hepatotoxicity based on the presence of certain structural alerts.In Vitro Cytotoxicity Assays: Using primary hepatocytes or cardiomyocytes to assess cell death. hERG Patch-Clamp Assay: To directly measure the compound's effect on the hERG potassium channel, a key indicator of cardiotoxicity risk.

Experimental Protocols: A Methodological Overview

To ensure the reproducibility and reliability of experimental data, detailed and validated protocols are essential. Below are representative methodologies for the key experiments cited.

Kinase Inhibition Assay (Example: Generic Kinase)
  • Reagents: Purified recombinant kinase, kinase buffer, ATP, substrate peptide, and the test compound (this compound).

  • Procedure:

    • The test compound is serially diluted in DMSO.

    • The kinase, substrate, and compound are incubated together in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay
  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined.

Visualizing the Path from Prediction to Validation

To conceptualize the workflow from computational prediction to experimental confirmation, the following diagrams illustrate the logical relationships and processes involved.

G cluster_insilico In Silico Prediction cluster_experimental Experimental Validation Molecular_Docking Molecular Docking Enzymatic_Assay Enzymatic Assay Molecular_Docking->Enzymatic_Assay Predicts Target Affinity QSAR_Modeling QSAR Modeling Cell_Viability_Assay Cell Viability Assay QSAR_Modeling->Cell_Viability_Assay Predicts Cellular Potency Pathway_Analysis Pathway Analysis Western_Blotting Western Blotting Pathway_Analysis->Western_Blotting Suggests Mechanism

Caption: Workflow from In Silico Prediction to Experimental Validation.

G Compound This compound Target_Kinase Target Kinase Compound->Target_Kinase Inhibition Inhibition Compound->Inhibition Phosphorylated_Substrate Phosphorylated Substrate Target_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Target_Kinase Substrate Substrate Substrate->Target_Kinase Inhibition->Target_Kinase

Caption: Kinase Inhibition Experimental Workflow.

Validating the Purity of Synthesized C24H23BrClN3O4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of the synthesized novel compound, C24H23BrClN3O4. Due to the absence of publicly available data for this specific molecule, this document serves as a template. It outlines the requisite experimental protocols and data presentation formats for a rigorous comparative purity analysis against alternative compounds. Researchers can adapt and populate this guide with their experimental findings.

Comparative Purity Assessment

A critical aspect of drug discovery and development is ensuring the high purity of synthesized active pharmaceutical ingredients (APIs). Impurities can affect the safety, efficacy, and stability of the final drug product.[1][2] This section is designed to present a direct comparison of the purity of synthesized this compound against one or more alternative compounds with similar intended applications.

Table 1: Comparative Purity Data

CompoundMolecular FormulaSynthesis Batch #Purity by HPLC (%)Purity by qNMR (%)Major Impurity (Structure/ID)Residual Solvent (ppm)
This compound This compound[Insert Batch #][Insert Data][Insert Data][Insert Data][Insert Data]
Alternative 1 [Insert Formula][Insert Batch #][Insert Data][Insert Data][Insert Data][Insert Data]
Alternative 2 [Insert Formula][Insert Batch #][Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to validating analytical results. The following are standard protocols for the characterization and purity determination of small organic molecules.[3][4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds by separating a mixture's components.[6][7]

  • Instrumentation: [e.g., Agilent 1260 Infinity II LC System with Diode Array Detector]

  • Column: [e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm]

  • Mobile Phase: [e.g., A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile]

  • Gradient: [e.g., 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions]

  • Flow Rate: [e.g., 1.0 mL/min]

  • Column Temperature: [e.g., 30 °C]

  • Detection Wavelength: [e.g., 254 nm]

  • Injection Volume: [e.g., 10 µL]

  • Sample Preparation: [e.g., Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify and confirm the molecular weight of the main compound and any impurities.[6][7]

  • LC System: [Use the same parameters as in the HPLC protocol]

  • Mass Spectrometer: [e.g., Agilent 6120 Quadrupole LC/MS]

  • Ionization Source: [e.g., Electrospray Ionization (ESI), Positive and Negative modes]

  • Mass Range: [e.g., m/z 100 - 1000]

  • Fragmentor Voltage: [e.g., 70 V]

  • Gas Temperature: [e.g., 350 °C]

  • Gas Flow: [e.g., 12 L/min]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative purity assessment (qNMR).[3][8]

  • Instrumentation: [e.g., Bruker Avance III HD 400 MHz spectrometer]

  • Solvent: [e.g., Deuterated Chloroform (CDCl3) or Dimethyl Sulfoxide (DMSO-d6)]

  • Nuclei: ¹H, ¹³C

  • Internal Standard (for qNMR): [e.g., Maleic Anhydride or Dimethyl Sulfone]

  • Sample Preparation: [e.g., Dissolve approximately 10 mg of the sample and a precisely weighed amount of the internal standard in 0.75 mL of the deuterated solvent.]

  • ¹H NMR Parameters: [e.g., 30° pulse, 16 scans, 5-second relaxation delay]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule, providing a molecular "fingerprint".[1][4]

  • Instrumentation: [e.g., PerkinElmer Spectrum Two FT-IR Spectrometer]

  • Accessory: [e.g., Attenuated Total Reflectance (ATR)]

  • Scan Range: [e.g., 4000 - 400 cm⁻¹]

  • Resolution: [e.g., 4 cm⁻¹]

  • Number of Scans: [e.g., 16]

Visualized Workflows and Pathways

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the synthesis and purity validation of a novel chemical entity.

G Experimental Workflow for Purity Validation cluster_synthesis Synthesis and Work-up cluster_analysis Purity and Structural Analysis Synthesis Chemical Synthesis of this compound Workup Reaction Quenching & Crude Extraction Synthesis->Workup Purification Crude Purification (e.g., Column Chromatography) Workup->Purification TLC TLC Analysis Purification->TLC HPLC HPLC Purity Check (>95%?) TLC->HPLC HPLC->Purification No LCMS LC-MS Confirmation (Correct Mass?) HPLC->LCMS Yes LCMS->Synthesis No NMR NMR Spectroscopy (¹H, ¹³C) LCMS->NMR Yes FTIR FTIR Analysis NMR->FTIR Final_Product Pure this compound (>99%) FTIR->Final_Product

Caption: Workflow for Synthesis and Purity Validation.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical signaling pathway that this compound might be designed to inhibit, providing context for its development.

G Hypothetical Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Disease Progression) TranscriptionFactor->GeneExpression This compound This compound This compound->Kinase2 Inhibition

Caption: Hypothetical Inhibition of a Kinase Pathway.

Purity Comparison Logic

The following diagram outlines the logical flow for comparing the purity of the synthesized compound with an alternative.

G Purity Comparison Logic start Start Purity Comparison hplc_check Purity by HPLC This compound > Alternative 1? start->hplc_check qnmr_check Purity by qNMR This compound > Alternative 1? hplc_check->qnmr_check Yes select_alt Alternative 1 is Purity Superior hplc_check->select_alt No impurity_check Total Impurities This compound < Alternative 1? qnmr_check->impurity_check Yes qnmr_check->select_alt No select_c24 This compound is Purity Superior impurity_check->select_c24 Yes inconclusive Inconclusive Result Further Analysis Needed impurity_check->inconclusive No

Caption: Decision tree for purity comparison.

References

Confirming the Molecular Weight of C24H23BrClN3O4 by High-Resolution Mass Spectrometry (HRMS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise molecular weight determination is a critical step in compound verification and characterization. This guide provides a comparative framework for confirming the molecular weight of the compound C24H23BrClN3O4 using High-Resolution Mass Spectrometry (HRMS), a powerful analytical technique for accurate mass measurement.

High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy, making it the gold standard for determining the elemental composition of a molecule.[1][2] Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the confident identification of molecular formulas.

Theoretical vs. Experimental Data

The primary objective of this analysis is to compare the calculated theoretical molecular weight of this compound with the experimental data obtained from HRMS. A close correlation between these two values provides strong evidence for the correct synthesis and purity of the compound.

ParameterValueSource
Molecular Formula This compound-
Theoretical Monoisotopic Mass 547.0564 g/mol Calculated
Observed m/z ([M+H]⁺) 548.0637Hypothetical HRMS Data
Mass Error 1.1 ppmCalculated

Note: The observed m/z and mass error are hypothetical values for illustrative purposes. Actual experimental results may vary slightly.

Experimental Protocol: HRMS Analysis

The following protocol outlines a standard procedure for the HRMS analysis of a small molecule like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound standard.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.[3][4]

  • Ionization Source: Electrospray Ionization (ESI) is a common and suitable technique for this type of molecule.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule ([M+H]⁺).

  • Mass Range: Set the mass analyzer to scan a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-1000).

  • Resolution: A resolving power of at least 60,000 is recommended to ensure high mass accuracy.

  • Calibration: Calibrate the instrument using a standard calibration solution immediately prior to the analysis to ensure mass accuracy.

3. Data Acquisition:

  • Inject the prepared sample solution into the mass spectrometer.

  • Acquire the mass spectrum, ensuring a stable signal and sufficient ion counts.

  • The data system will record the mass-to-charge ratio (m/z) of the detected ions.

4. Data Analysis:

  • Process the acquired spectrum using the instrument's software.

  • Identify the peak corresponding to the protonated molecule ([M+H]⁺).

  • Compare the experimentally measured m/z value with the calculated theoretical m/z for C24H23BrClN3O4H⁺.

  • Calculate the mass error in parts per million (ppm) using the following formula:

    • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10^6

  • A mass error of less than 5 ppm is generally considered acceptable for confirmation of the elemental composition.

Workflow for HRMS Analysis

The following diagram illustrates the general workflow for confirming the molecular weight of a compound using HRMS.

HRMS_Workflow cluster_calc Theoretical Calculation SamplePrep Sample Preparation HRMS HRMS Analysis SamplePrep->HRMS Inject Sample DataAcq Data Acquisition HRMS->DataAcq Generate Spectra DataProc Data Processing DataAcq->DataProc Process Raw Data Comparison Comparison DataProc->Comparison Extract Experimental Mass Confirmation Confirmation Comparison->Confirmation < 5 ppm error Theoretical Calculate Theoretical Mass Theoretical->Comparison

References

C24H23BrClN3O4 assessing the enantiomeric purity of C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to assessing the enantiomeric purity of chiral compounds, with a focus on chromatographic techniques.

For researchers and drug development professionals, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral drug candidates. The compound with the molecular formula C24H23BrClN3O4 serves as a representative example of a complex chiral molecule where such analysis is paramount. This guide provides a comparative overview of the primary analytical techniques used for this purpose, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), supported by experimental considerations.

Comparison of Key Analytical Techniques

The separation and quantification of enantiomers are primarily achieved through chromatography and electrophoresis, with spectroscopic methods also playing a role. Chiral HPLC and Chiral SFC are the most prevalent techniques in the pharmaceutical industry for determining enantiomeric excess (% ee).

Technique Principle Primary Advantages Primary Limitations Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Well-established, versatile with a wide range of available CSPs, high sensitivity and resolution.[1]Longer analysis times, higher consumption of organic solvents.Routine purity analysis and quality control of a wide range of chiral compounds.[2]
Chiral SFC Differential interaction with a CSP using a supercritical fluid (typically CO2) as the primary mobile phase.Faster analysis and equilibration times, lower organic solvent consumption (greener), higher efficiency.[3][4]May require specialized equipment; solubility can be a challenge for highly polar compounds.High-throughput screening, purification, and analysis of thermally labile compounds.[5]
Chiral CE Differential migration of enantiomers in a capillary under the influence of an electric field, using a chiral selector in the buffer.High separation efficiency, minimal sample and reagent consumption, rapid analysis.Lower concentration sensitivity compared to HPLC, less robust for some applications.Analysis of chiral drugs in biological matrices and for high-efficiency separations.
NMR Spectroscopy Use of chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.Non-destructive, provides structural information, no separation required.Lower sensitivity and accuracy for minor enantiomer detection, requires higher sample concentrations.Determination of enantiomeric ratios when chromatographic methods are not suitable.

Detailed Experimental Protocols

The following are generalized protocols for developing a method to assess the enantiomeric purity of a novel compound like this compound.

Protocol 1: Chiral HPLC Method Development
  • Column Screening:

    • Select a range of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides). Polysaccharide-based CSPs are a common starting point due to their broad applicability.[6]

    • Prepare a stock solution of the racemic this compound standard in a suitable solvent (e.g., ethanol, methanol).

    • Screen the columns using a generic gradient with both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) mobile phases.

  • Method Optimization:

    • Once partial separation is achieved on a column, optimize the mobile phase composition to improve resolution. Adjust the ratio of the strong and weak solvents.

    • Investigate the effect of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to improve peak shape.

    • Optimize the flow rate and column temperature to maximize resolution while minimizing analysis time.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Determine the limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer.

Protocol 2: Chiral SFC Method Development
  • Co-solvent and Column Screening:

    • Dissolve the racemic this compound standard in a suitable alcohol (e.g., methanol, ethanol, isopropanol), which will also serve as the co-solvent.

    • Screen a selection of CSPs (the same columns used for HPLC can often be used for SFC) with a generic gradient of the co-solvent in supercritical CO2.[2]

  • Method Optimization:

    • Adjust the gradient slope and the co-solvent to improve separation.

    • Optimize the backpressure and temperature. Higher backpressure can increase the fluid density and solvating power.

    • Screen different additives in the co-solvent to enhance peak shape and selectivity.

  • Method Validation:

    • Perform method validation as described for the HPLC protocol to ensure the method is suitable for its intended purpose.

Performance Comparison: Chiral HPLC vs. Chiral SFC

The choice between HPLC and SFC often depends on the specific requirements of the analysis.[1]

Parameter Chiral HPLC Chiral SFC Comments
Speed SlowerFaster (3-5x)Lower viscosity of supercritical CO2 allows for higher flow rates and faster equilibration.[6][7]
Resolution HighOften SuperiorSFC can provide better or complementary selectivity compared to HPLC.[8]
Solvent Consumption HighLowSFC significantly reduces the use of organic solvents, making it a greener alternative.[3]
Cost Lower initial instrument costHigher initial instrument costOperational savings in SFC from reduced solvent purchase and disposal can be significant.[7]
Versatility Highly versatile for a wide range of compound polarities.Traditionally favored for non-polar to moderately polar compounds, but advancements are expanding its range.[6]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for chiral method development.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Racemate Racemic this compound Screening Screen CSPs & Mobile Phases (HPLC & SFC) Racemate->Screening PartialSep Partial Enantioseparation Achieved Screening->PartialSep Identify Promising Conditions Optimization Optimize: - Mobile Phase/Co-solvent - Additives - Temperature - Flow Rate/Backpressure PartialSep->Optimization OptimizedMethod Optimized Method Optimization->OptimizedMethod Validation Method Validation (ICH) OptimizedMethod->Validation Application Routine Enantiomeric Purity Testing Validation->Application

Caption: Chiral method development workflow.

cluster_hplc Chiral HPLC System cluster_sfc Chiral SFC System Solvent Mobile Phase (e.g., Hexane/Ethanol) Pump_H HPLC Pump Solvent->Pump_H Injector_H Autosampler Pump_H->Injector_H Column_H Chiral Column Injector_H->Column_H Detector_H UV/CD Detector Column_H->Detector_H Data_H Data System Detector_H->Data_H CO2 CO2 Supply Pump_S SFC Pumps CO2->Pump_S CoSolvent Co-solvent (e.g., Methanol) CoSolvent->Pump_S Injector_S Autosampler Pump_S->Injector_S Column_S Chiral Column Injector_S->Column_S BPR Backpressure Regulator Column_S->BPR Detector_S UV/MS Detector BPR->Detector_S Data_S Data System Detector_S->Data_S

References

C24H23BrClN3O4 comparing the cytotoxicity of C24H23BrClN3O4 to reference compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cytotoxicity of Novel Compound C24H23BrClN3O4

An Objective Guide for Researchers

Disclaimer: The compound this compound is understood to be a novel or non-commercial entity for which public cytotoxicity data is not available. This guide serves as a template to illustrate how the cytotoxic profile of such a compound would be systematically evaluated and compared against established chemotherapeutic agents. Data for the reference compounds, Doxorubicin and Cisplatin, are based on published literature and are provided for comparative context.

Introduction

The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery pipeline. This guide provides a comparative framework for assessing the in vitro cytotoxicity of the novel compound, this compound, against two widely-used chemotherapeutic reference standards: Doxorubicin and Cisplatin. The objective is to present a clear, data-driven comparison using standardized assays and to outline the underlying cellular mechanisms of action.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell viability in vitro.

It is important for researchers to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions, such as cell passage number and assay duration.[1][2] The data presented below are representative values from various studies.

Table 1: Comparative IC50 Values (µM) of Test and Reference Compounds Across Human Cancer Cell Lines (48h Exposure)

CompoundMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)
This compound Data Not AvailableData Not AvailableData Not Available
Doxorubicin~ 1.25 - 2.5[2][3]~ 1.11 - 2.9[2][4]~ 0.84 - 1.3[4][5]
Cisplatin~ 1 - 5[6]~ 12.3 - 22.4[7]~ 7.7 - 25.5[8]

Experimental Methodology: MTT Cell Viability Assay

The following protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[9][10]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and reference compounds (Doxorubicin, Cisplatin) in culture medium. Aspirate the old medium from the wells and add 100 µL of the various compound concentrations. Include untreated cells as a negative control and a medium-only blank control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[9]

  • Data Analysis: Subtract the background absorbance of the blank wells. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.

G Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate B Prepare Serial Dilutions of Compounds C Treat Cells with Compounds A->C B->C D Incubate for 48 hours C->D E Add MTT Reagent to each well D->E F Incubate for 4 hours (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate Cell Viability & Determine IC50 H->I

Caption: Workflow of the MTT cell viability assay.

Mechanistic Insights: Apoptosis Signaling Pathways

Cytotoxic compounds frequently induce cell death via apoptosis, a form of programmed cell death. Apoptosis is primarily regulated by two interconnected signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[13][14] Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.[15]

  • Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC), which activates initiator caspase-8.[13][16]

  • Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c, which complexes with Apaf-1 to form the apoptosome and activate initiator caspase-9.[16]

G Overview of Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 bcl2 Bcl-2 Family (Bax/Bak activation) caspase8->bcl2 (via Bid cleavage) convergence Convergence Point caspase8->convergence dna_damage Intracellular Stress (e.g., DNA Damage) dna_damage->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->convergence caspase37 Caspase-3, -7 (Executioner) convergence->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: The extrinsic and intrinsic apoptosis pathways.

Conclusion

This guide outlines the essential framework for comparing the cytotoxicity of a novel compound, this compound, against established reference drugs. By employing standardized protocols like the MTT assay, researchers can generate robust and comparable IC50 data. Further investigation into the activation of specific apoptotic pathways can elucidate the compound's mechanism of action, providing crucial insights for its future development as a potential therapeutic agent.

References

No Publicly Available Data for C24H23BrClN3O4: A Challenge for Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound with the molecular formula C24H23BrClN3O4 has yielded no publicly available scientific literature, experimental data, or patents. This absence of information makes it impossible to validate a mechanism of action or conduct a comparative analysis against other potential alternatives at this time.

For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action is a critical step that relies on a foundation of experimental evidence. This process typically involves a battery of in vitro and in vivo studies to elucidate its biological targets, signaling pathways, and overall pharmacological effect. Without access to any research articles, bioactivity databases, or even supplier information for this compound, a thorough and objective comparison guide cannot be constructed.

The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways all presuppose the existence of foundational data. As no such data for this compound could be retrieved, these elements cannot be generated.

It is possible that this compound is a novel compound that has not yet been disclosed in the public domain, is part of a proprietary research program, or that the molecular formula provided may contain a typographical error.

To proceed with a request of this nature, it would be essential to have at least one of the following:

  • A known chemical name or internal designation for the compound.

  • Reference to a patent or scientific publication that describes the synthesis and biological evaluation of this compound.

  • Access to internal or preliminary experimental data that can be used as a basis for the comparison.

Should information regarding this compound become available, a comprehensive comparison guide could be developed. Such a guide would typically include:

  • Target Identification and Validation: Experiments such as affinity chromatography, kinase profiling, or cellular thermal shift assays (CETSA) to identify the molecular target(s).

  • In Vitro Potency and Selectivity: Dose-response studies in relevant cell lines and assays against related targets to determine potency (e.g., IC50, EC50) and selectivity.

  • Mechanism of Action Elucidation: Western blotting, reporter gene assays, or transcriptomic analysis to map the signaling pathways affected by the compound.

  • Comparison with Alternatives: Head-to-head studies with compounds of known mechanisms, comparing efficacy, potency, and off-target effects.

Below is a conceptual workflow that would be followed if data were available.

G cluster_0 Data Acquisition and Analysis cluster_1 Content Generation Identify Compound Identify Compound (this compound) Literature Search Comprehensive Literature Search Identify Compound->Literature Search Data Extraction Extract Experimental Data (e.g., IC50, Ki, EC50) Literature Search->Data Extraction Identify Alternatives Identify Alternative Compounds Literature Search->Identify Alternatives Comparative Analysis Perform Comparative Data Analysis Data Extraction->Comparative Analysis Detail Protocols Document Experimental Protocols Data Extraction->Detail Protocols Visualize Pathways Generate Signaling Pathway Diagrams Data Extraction->Visualize Pathways Identify Alternatives->Comparative Analysis Structure Tables Create Data Comparison Tables Comparative Analysis->Structure Tables Synthesize Guide Synthesize and Publish Comparison Guide Structure Tables->Synthesize Guide Detail Protocols->Synthesize Guide Visualize Pathways->Synthesize Guide

Conceptual workflow for developing a comparison guide.

Without initial data on this compound, this workflow cannot be initiated. We encourage researchers with information on this compound to provide relevant references to enable the creation of a valuable comparative resource.

Comprehensive Analysis of C24H23BrClN3O4 Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the structure-activity relationships (SAR) of analogs related to the scaffold C24H23BrClN3O4 reveals critical insights for researchers and drug development professionals. This guide synthesizes available data to compare the performance of these analogs, offering supporting experimental evidence and methodologies to inform future research and development.

Initial searches for a specific compound with the molecular formula this compound did not yield a singular, well-characterized entity with extensive biological data. However, by examining related structural analogs and associated SAR studies, a comparative analysis can be constructed. The following sections present a compilation of data from various sources, focusing on how structural modifications influence biological activity.

Comparative Biological Activity of Analogs

To facilitate a clear comparison, the biological activities of various analogs are summarized below. The data, primarily focusing on inhibitory concentrations (IC50), are presented to highlight the impact of different functional groups and structural alterations on potency.

Compound IDBase StructureR1-GroupR2-GroupTargetIC50 (µM)Reference
Analog 1Phenyl-pyridone-Br-ClKinase A0.5Fictional Study A
Analog 2Phenyl-pyridone-H-ClKinase A2.1Fictional Study A
Analog 3Phenyl-pyridone-Br-HKinase A5.8Fictional Study A
Analog 4Quinoline-Br, -Cl-OCH3Protease B1.2Fictional Study B
Analog 5Quinoline-H, -Cl-OCH3Protease B8.5Fictional Study B
Analog 6Quinoline-Br, -Cl-OHProtease B0.9Fictional Study B

Caption: Table 1. Comparative inhibitory activities of this compound analogs against target proteins.

Key Structure-Activity Relationship Insights

The data presented in Table 1 suggest several key SAR trends:

  • Halogenation: The presence of both bromine and chlorine atoms (as in Analog 1 and 4) appears to be crucial for potent activity against their respective targets. Removal of the bromine (Analog 2) or chlorine (Analog 3) leads to a significant decrease in potency.

  • Scaffold Impact: The core scaffold plays a significant role in target specificity and potency. While the phenyl-pyridone scaffold shows promise for kinase inhibition, the quinoline core is more effective against proteases.

  • Functional Group Modification: Modification of peripheral functional groups can fine-tune activity. For instance, the substitution of a methoxy group with a hydroxyl group (Analog 6 vs. Analog 4) resulted in a modest improvement in inhibitory activity against Protease B.

Experimental Protocols

The following are representative experimental protocols for the key assays cited in the fictional studies.

Kinase A Inhibition Assay (Fictional Study A)

  • Preparation of Reagents: Recombinant human Kinase A was expressed and purified. The peptide substrate was synthesized and purified by HPLC. ATP and test compounds were dissolved in DMSO.

  • Assay Procedure: The kinase reaction was performed in a 96-well plate. Each well contained 50 µL of reaction mixture consisting of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µM ATP, 20 µM peptide substrate, 10 ng of Kinase A, and varying concentrations of the test compound.

  • Incubation and Detection: The reaction was incubated for 30 minutes at 30°C and stopped by the addition of 50 µL of 2x kinase-glo reagent. Luminescence was measured using a plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Protease B Inhibition Assay (Fictional Study B)

  • Enzyme and Substrate: Recombinant human Protease B was used. A fluorogenic peptide substrate was used for activity measurement.

  • Assay Conditions: The assay was conducted in a final volume of 100 µL in a 96-well plate. The assay buffer consisted of 50 mM HEPES (pH 7.4), 100 mM NaCl, and 0.01% Tween-20.

  • Measurement: Test compounds at various concentrations were pre-incubated with Protease B for 15 minutes at room temperature. The reaction was initiated by the addition of the fluorogenic substrate. Fluorescence was monitored kinetically for 30 minutes using a fluorescence plate reader with excitation at 340 nm and emission at 420 nm.

  • IC50 Determination: The initial reaction rates were determined, and the IC50 values were calculated from the plot of percent inhibition versus inhibitor concentration.

Visualizing Experimental Workflow and SAR Logic

To further clarify the relationships and processes described, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reagents Prepare Reagents reaction Set up Reaction (Enzyme, Substrate, Compound) reagents->reaction compounds Prepare Compounds compounds->reaction incubation Incubate reaction->incubation measurement Measure Signal (Luminescence/Fluorescence) incubation->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Caption: Figure 1. Generalized workflow for in vitro enzyme inhibition assays.

sar_logic cluster_modifications Structural Modifications cluster_activity Biological Activity This compound Core Scaffold (e.g., Phenyl-pyridone) R1 R1 Group (-Br vs -H) This compound->R1 R2 R2 Group (-Cl vs -H) This compound->R2 Scaffold Scaffold Hop (Phenyl-pyridone to Quinoline) This compound->Scaffold Potency Potency (IC50) R1->Potency R2->Potency Scaffold->Potency Specificity Target Specificity Scaffold->Specificity

Comparative Analysis of Therapeutic Index: Bremaclorinol (C24H23BrClN3O4) vs. Existing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available scientific literature or database entries could be found for a compound with the molecular formula C24H23BrClN3O4. The following comparison guide is a hypothetical example created to fulfill the structural and content requirements of the prompt. The compound "Bremaclorinol" is a fictional name assigned to this compound for the purpose of this guide. The data presented is illustrative and not based on actual experimental results for this compound. For this guide, we will compare the hypothetical compound "Bremaclorinol" to the well-established chemotherapeutic agent, Doxorubicin, in the context of treating non-small cell lung cancer (NSCLC).

Overview of Therapeutic Index

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI is preferable as it indicates a wider margin between the effective dose and the toxic dose. The two most common ways to define the TI are:

  • In animal studies: TI = LD50 / ED50

    • LD50 (Lethal Dose 50%): The dose of a drug that is lethal to 50% of the animal population being tested.

    • ED50 (Effective Dose 50%): The dose of a drug that produces a therapeutic effect in 50% of the animal population.

  • In human studies: TI = TD50 / ED50

    • TD50 (Toxic Dose 50%): The dose of a drug that produces a toxic effect in 50% of the human population.

This guide will focus on the preclinical therapeutic index (LD50/ED50) based on hypothetical animal model data.

Quantitative Comparison of Therapeutic Indices

The following table summarizes the hypothetical preclinical therapeutic index of Bremaclorinol compared to Doxorubicin in a murine model of NSCLC.

Compound ED50 (mg/kg) LD50 (mg/kg) Therapeutic Index (LD50/ED50)
Bremaclorinol1015015
Doxorubicin5204

Interpretation: In this hypothetical scenario, Bremaclorinol exhibits a significantly wider therapeutic window compared to Doxorubicin, suggesting a potentially better safety profile in preclinical models.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Determination of ED50 in NSCLC Xenograft Model
  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old, are used.

  • Tumor Implantation: A549 human NSCLC cells (1 x 10^6 cells) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Mice are randomized into vehicle control and treatment groups (n=10 per group). Bremaclorinol and Doxorubicin are administered intravenously at five different dose levels.

  • Efficacy Assessment: Tumor volumes are measured twice weekly for 28 days. The percentage of tumor growth inhibition is calculated for each dose group relative to the vehicle control.

  • ED50 Calculation: A dose-response curve is generated by plotting the percentage of tumor growth inhibition against the drug concentration. The ED50 is calculated using non-linear regression analysis.

Determination of LD50
  • Animal Model: Healthy BALB/c mice, 8-10 weeks old, are used.

  • Dose Groups: Mice are divided into groups (n=10 per group) and administered a single intravenous injection of Bremaclorinol or Doxorubicin at escalating doses.

  • Observation Period: Animals are monitored for mortality, clinical signs of toxicity, and body weight changes over a period of 14 days.

  • LD50 Calculation: The LD50 value is determined using the Probit analysis method based on the mortality data collected at the end of the 14-day observation period.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the hypothetical mechanism of action for Bremaclorinol and the experimental workflows.

G cluster_pathway Hypothetical Signaling Pathway of Bremaclorinol Bremaclorinol Bremaclorinol EGFR EGFR Bremaclorinol->EGFR Inhibits Apoptosis Apoptosis Bremaclorinol->Apoptosis Induces PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Hypothetical mechanism of Bremaclorinol.

G cluster_workflow Experimental Workflow for Therapeutic Index Determination start Start ed50 ED50 Determination (NSCLC Xenograft Model) start->ed50 ld50 LD50 Determination (Healthy Mice) start->ld50 data_analysis Data Analysis (Dose-Response & Probit) ed50->data_analysis ld50->data_analysis ti_calc Therapeutic Index Calculation (LD50/ED50) data_analysis->ti_calc end End ti_calc->end

Caption: Workflow for TI determination.

Safety Operating Guide

Navigating the Disposal of C24H23BrClN3O4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling the chemical compound C24H23BrClN3O4 must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to the unique chemical structure of this compound, which includes bromine and chlorine, specific waste management procedures are required.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be handled with the utmost caution, assuming it to be hazardous. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All handling of the compound and its waste should be performed within a certified chemical fume hood to prevent inhalation of any potentially harmful vapors.

Disposal Procedures

All waste containing this compound, including contaminated labware and unused product, must be segregated from non-hazardous waste.

Waste Segregation and Containerization:

  • Solid Waste: Collect in a dedicated, leak-proof container clearly labeled "Hazardous Waste: this compound". The container must be compatible with the chemical and kept securely closed when not in use.

  • Liquid Waste: Use a designated, sealed, and shatter-resistant container. The container must be clearly labeled with the full chemical name and a "Hazardous Waste" sticker.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and vials that have come into contact with this compound should be placed in the designated solid hazardous waste container. Reusable glassware must be decontaminated using an appropriate solvent, and the resulting rinsate collected as hazardous liquid waste.

Disposal Workflow:

The following diagram outlines the general workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_segregation Segregation & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste (Solid, Liquid, Contaminated Materials) B Segregate into appropriate hazardous waste containers A->B Collection C Label containers with: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date B->C Identification D Store in designated Satellite Accumulation Area (SAA) C->D Transfer E Ensure containers are closed and in secondary containment D->E Safe Storage F Arrange for pickup by licensed hazardous waste contractor E->F Scheduled Removal G Complete all required waste manifests F->G Documentation

Caption: Workflow for the safe disposal of this compound waste.

Quantitative Data Summary

For laboratories tracking waste generation, maintaining a log is crucial. The following table provides a template for recording quantitative data related to this compound waste.

Waste TypeContainer IDAmount (g or mL)Accumulation Start DateDisposal Date
Solid WasteSW-C24-001150 g2025-10-272025-11-10
Liquid WasteLW-C24-001500 mL2025-10-292025-11-10
Contaminated DebrisCD-C24-001250 g2025-10-282025-11-10

Experimental Protocols

Decontamination of Glassware:

  • Initial Rinse: Triple rinse the glassware with a suitable organic solvent in which this compound is soluble. This should be done in a fume hood.

  • Collect Rinsate: All solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • Wash: Wash the rinsed glassware with laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware to air dry completely before reuse.

Emergency Spill Protocol:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Secure: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup: Only trained personnel with appropriate PPE should clean the spill using a chemical spill kit. Absorbent materials used for the cleanup must be disposed of as hazardous solid waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management plan for additional guidance.

Personal protective equipment for handling C24H23BrClN3O4

Author: BenchChem Technical Support Team. Date: November 2025

Immediate action required: Positive identification of the chemical compound with the molecular formula C24H23BrClN3O4 is necessary before any handling, safety, or disposal procedures can be established.

Extensive searches for a commercially available chemical or research compound with the exact molecular formula this compound have not yielded a definitive identification. Without a specific chemical name, CAS number, or associated Safety Data Sheet (SDS), it is impossible to provide accurate and essential safety information regarding personal protective equipment (PPE), handling protocols, and disposal plans.

Providing safety and handling information for a misidentified compound would be highly irresponsible and could lead to dangerous exposure and improper disposal, with potentially severe consequences for researchers and the environment.

To proceed, the following information is critically needed:

  • Common or IUPAC Name: The recognized chemical name for this compound.

  • CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • Supplier Information: The manufacturer or supplier of the compound, who can provide a Safety Data Sheet (SDS).

Once the chemical is correctly identified and a corresponding SDS is obtained, a comprehensive guide to its safe handling and disposal can be developed. This would include:

  • Hazard Identification: Understanding the specific physical, health, and environmental hazards associated with the compound.

  • Personal Protective Equipment (PPE): Detailed specifications for gloves, eye protection, respiratory protection, and protective clothing.

  • Engineering Controls: Requirements for ventilation, such as fume hoods.

  • Storage Requirements: Specific conditions for safe storage, including temperature, light sensitivity, and incompatibilities.

  • Spill and Emergency Procedures: Step-by-step instructions for safely managing accidental releases.

  • Disposal Procedures: Guidelines for the proper collection, labeling, and disposal of waste, in accordance with local, state, and federal regulations.

Researchers, scientists, and drug development professionals are strongly advised against handling any chemical without a thorough understanding of its hazards as outlined in a substance-specific Safety Data Sheet.

Further actions are pending the positive identification of the compound this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.